Hippuryl-His-Leu-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXWBCKQYLBQKY-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953414 | |
| Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-(1H-imidazol-5-yl)propylidene}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31373-65-6 | |
| Record name | Hippuryl-L-histidyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31373-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hippuryl-histidyl-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031373656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-(1H-imidazol-5-yl)propylidene}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-(N-benzoylglycyl)-L-histidyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Hippuryl-His-Leu-OH as a Substrate for Angiotensin-Converting Enzyme: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hippuryl-His-Leu-OH (HHL) as a substrate for the angiotensin-converting enzyme (ACE). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the biochemical properties of HHL, its interaction with ACE, and its application in enzyme activity assays. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to Angiotensin-Converting Enzyme and this compound
Angiotensin-converting enzyme (ACE), a central component of the renin-angiotensin-aldosterone system (RAAS), plays a crucial role in blood pressure regulation. It is a zinc metalloprotease that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin, further contributing to its hypertensive effect. Given its physiological significance, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases.
Hippuryl-L-Histidyl-L-Leucine (HHL) is a synthetic tripeptide that serves as a well-established and widely used substrate for in vitro ACE activity assays. The enzymatic cleavage of HHL by ACE yields two products: hippuric acid (HA) and the dipeptide L-Histidyl-L-Leucine (His-Leu). The quantification of either of these products forms the basis of various methods to determine ACE activity and to screen for potential ACE inhibitors.
Biochemical Properties and Kinetic Parameters
The interaction between ACE and its substrate HHL can be characterized by standard Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. These parameters are crucial for designing and interpreting ACE inhibition studies.
The kinetic parameters of HHL hydrolysis by ACE can vary depending on the enzyme source (e.g., rabbit lung, canine heart, human serum) and the assay conditions (e.g., pH, temperature, presence of activators like chloride ions). A summary of reported kinetic values is presented in the table below.
| Enzyme Source | Assay Method | Km (mM) | Vmax | Reference |
| Canine Cardiac Tissue | HPLC-based | 1.34 ± 0.08 | 36.8 ± 11.5 x 10⁻¹⁰ M/min | [1] |
| Porcine Lung ACE | Colorimetric | 30.8 ± 0.1 x 10⁻⁶ M | 1.3 ± 0.01 x 10⁻⁶ mol/min | |
| Rabbit Lung ACE | Not Specified | 1.0 - 1.5 | Not Specified | |
| Serum | Spectrophotometric | 0.9 | Not Specified |
Enzymatic Reaction of ACE with HHL
The catalytic mechanism of ACE involves a zinc ion at the active site which, along with key amino acid residues, facilitates the hydrolysis of the peptide bond between histidine and leucine in the HHL substrate. The reaction results in the formation of hippuric acid and His-Leu.
Experimental Protocols for ACE Activity Assays
The measurement of ACE activity using HHL as a substrate is commonly performed using spectrophotometric or High-Performance Liquid Chromatography (HPLC) based methods.
Spectrophotometric Assay
This method is based on the quantification of the product, hippuric acid, which absorbs ultraviolet (UV) light at a specific wavelength. A common variation involves the extraction of hippuric acid into an organic solvent before measurement.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)
-
This compound (HHL)
-
Sodium Borate Buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM)
-
Hydrochloric Acid (HCl) (e.g., 1 M)
-
Ethyl Acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HHL in the sodium borate buffer.
-
Prepare a solution of ACE in the same buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a specific volume of the HHL solution with the ACE solution.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor solution before adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a defined volume of HCl.
-
-
Extraction of Hippuric Acid:
-
Add ethyl acetate to the reaction mixture and vortex thoroughly to extract the hippuric acid.
-
Centrifuge to separate the organic and aqueous phases.
-
-
Quantification:
-
Carefully transfer the upper organic layer (containing hippuric acid) to a clean tube.
-
Evaporate the ethyl acetate, for example, by heating in a water bath.
-
Re-dissolve the dried hippuric acid in a suitable buffer or deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of hippuric acid produced using a standard curve. The ACE activity is proportional to the amount of hippuric acid formed per unit time.
-
HPLC-Based Assay
The HPLC method offers higher specificity and sensitivity by separating the product (hippuric acid) from the substrate (HHL) and other components in the reaction mixture before quantification.
Materials:
-
Same as for the spectrophotometric assay.
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase).
-
Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).
Procedure:
-
Reagent Preparation and Enzyme Reaction:
-
Follow steps 1 and 2 as described in the spectrophotometric assay.
-
-
Reaction Termination:
-
Stop the reaction by adding HCl.
-
-
Sample Preparation for HPLC:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject a specific volume of the sample onto the HPLC column.
-
Elute the components using an appropriate mobile phase and flow rate.
-
Detect the hippuric acid peak at 228 nm.
-
-
Quantification:
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
ACE is a key enzyme in the RAAS, a hormonal cascade that regulates blood pressure and fluid balance. Understanding this pathway is essential for contextualizing the role of ACE and the significance of its inhibition.
The pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE then converts angiotensin I into the biologically active angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion from the adrenal cortex, and increased sodium and water retention by the kidneys, all of which contribute to an increase in blood pressure.
Conclusion
This compound remains a cornerstone substrate for the in vitro assessment of angiotensin-converting enzyme activity. Its well-characterized kinetics and the availability of robust assay methodologies, including both spectrophotometric and HPLC-based approaches, make it an invaluable tool for basic research and for the discovery and development of novel ACE inhibitors. This guide provides the fundamental knowledge and practical protocols necessary for the effective utilization of HHL in studying the function and inhibition of this critical enzyme.
References
Chemical and physical properties of N-Benzoyl-Gly-His-Leu.
For Researchers, Scientists, and Drug Development Professionals
N-Benzoyl-Gly-His-Leu, also known by other names such as Hippuryl-His-Leu, is a synthetic tripeptide that serves as a crucial tool in biochemical and pharmaceutical research. Its primary application lies in its use as a substrate for the Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. This guide provides an in-depth overview of the chemical and physical properties of N-Benzoyl-Gly-His-Leu, detailed experimental protocols for its characterization, and a visualization of its application in a common biochemical assay.
Core Chemical and Physical Properties
N-Benzoyl-Gly-His-Leu is a white to off-white powder.[1][2] Its structure consists of a benzoyl group attached to a glycine residue, which is in turn linked to histidine and leucine residues. This composition confers specific chemical and physical characteristics that are essential for its function as an enzyme substrate.
Quantitative Data Summary
The following table summarizes the key quantitative properties of N-Benzoyl-Gly-His-Leu, compiled from various sources. It is important to note that some properties are reported for the hydrated form of the compound.
| Property | Value | References |
| Molecular Formula | C21H27N5O5 (anhydrous) | [1][2][3] |
| C21H27N5O5 · xH2O (hydrated) | [4][5] | |
| Molecular Weight | 429.47 g/mol (anhydrous basis) | [5] |
| 433.50 g/mol (hydrated) | [6] | |
| Melting Point | 108-110 °C (with decomposition) | [6][7] |
| Solubility | Acetic acid: ~50 mg/mL | [1][8] |
| Water: 14.29 mg/mL (with ultrasonic treatment) | [4] | |
| DMSO | [1] | |
| Methanol | [1] | |
| LogP (Predicted) | 1.59 - 1.66 | |
| pKa (Predicted) | 3.26 ± 0.10 | |
| Appearance | White to off-white powder | [1][2] |
| Storage Temperature | -20°C | [2][6][7] |
Experimental Protocols
Accurate characterization of N-Benzoyl-Gly-His-Leu is critical for its effective use in research. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a peptide is a crucial indicator of its purity. For peptides like N-Benzoyl-Gly-His-Leu that may decompose upon heating, specialized techniques are recommended.
Methodology: Fast Scanning Calorimetry (FSC)
Due to the thermal instability of many peptides, conventional slow-heating methods in Differential Scanning Calorimetry (DSC) can lead to decomposition before melting. Fast Scanning Calorimetry (FSC) is a more suitable technique.
-
Instrument: A fast scanning calorimeter.
-
Sample Preparation: A small amount of the peptide powder is placed in the sample holder.
-
Procedure:
-
The sample is subjected to a rapid heating and cooling cycle. Heating rates can be as high as 20,000 K/s.
-
This rapid heating minimizes the time the peptide spends at high temperatures, reducing the likelihood of thermal decomposition.
-
The heat flow is measured as a function of temperature, and the melting point is determined from the resulting thermogram.
-
Solubility Determination
Assessing the solubility of N-Benzoyl-Gly-His-Leu in various solvents is essential for preparing solutions for assays and other experiments.
Methodology: Saturation Shake-Flask Method
-
Solvent Selection: Choose the solvent of interest (e.g., water, acetic acid, DMSO).
-
Sample Preparation: Add an excess amount of N-Benzoyl-Gly-His-Leu to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of an ultrasonic bath can aid in dissolution, particularly in water.[4]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved peptide in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for assessing the purity and quantifying the concentration of N-Benzoyl-Gly-His-Leu.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically used for peptide analysis.
-
Mobile Phase: A gradient of two solvents is commonly employed.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 5% to 95% Solvent B over 20-30 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., the initial mobile phase composition) and filter before injection.
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to confirm the molecular weight and structural integrity of N-Benzoyl-Gly-His-Leu.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with ESI-MS, such as a mixture of water, acetonitrile, and a small amount of formic acid.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer.
-
Ionization: Apply a high voltage to the sample solution as it exits a capillary, generating charged droplets that evaporate to produce gas-phase peptide ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum will show a peak or peaks corresponding to the molecular weight of N-Benzoyl-Gly-His-Leu.
Application in Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The primary utility of N-Benzoyl-Gly-His-Leu is as a substrate in assays to measure the activity of ACE and to screen for potential ACE inhibitors. The enzyme cleaves the His-Leu dipeptide from the N-Benzoyl-Gly-His-Leu substrate.
Experimental Workflow for ACE Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro ACE inhibition assay using N-Benzoyl-Gly-His-Leu. The assay measures the amount of hippuric acid (N-Benzoyl-Gly) produced, which can be quantified by HPLC.
This comprehensive guide provides essential information for researchers working with N-Benzoyl-Gly-His-Leu. By understanding its properties and the methodologies for its characterization and use, scientists can effectively employ this valuable tool in their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to Hippuryl-His-Leu-OH in Research
For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount. This guide provides an in-depth look at Hippuryl-His-Leu-OH, a key substrate in the study of the Renin-Angiotensin System (RAS), a critical pathway in cardiovascular regulation.
Synonyms and Identifiers for this compound
In scientific literature, this compound is known by a variety of names. Clarity in terminology is crucial for accurate research and communication. The following table summarizes the most common synonyms and identifiers for this compound.[1][2][3][4][5][6][7][8][9][10]
| Category | Synonym/Identifier |
| Common Abbreviations | HHL, Hip-His-Leu, Bz-Gly-His-Leu, N-Benzoyl-Gly-His-Leu |
| Full Chemical Names | Hippuryl-L-histidyl-L-leucine, N-(N-(N-benzoylglycyl)-L-histidinyl)-L-leucine, benzoyl-glycyl-histidyl-leucine |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
| CAS Number | 31373-65-6 |
The Role of this compound in the Renin-Angiotensin Signaling Pathway
This compound serves as a synthetic substrate for Angiotensin-Converting Enzyme (ACE), a central enzyme in the Renin-Angiotensin System (RAS).[2][11][12][13][14] The RAS is a hormonal cascade that plays a vital role in regulating blood pressure and fluid balance. The canonical RAS pathway is depicted below.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idpublications.org [idpublications.org]
- 8. etflin.com [etflin.com]
- 9. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. Selectivity of converting-enzyme inhibitors for angiotensin I versus bradykinin hydrolysis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Procuring and Utilizing Research-Grade Hippuryl-His-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview for sourcing high-purity Hippuryl-His-Leu-OH (HHL), a critical substrate for the study of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation, making it a prime target for cardiovascular drug development. This document outlines reputable suppliers, provides a comparative summary of product specifications, and details experimental protocols for ACE inhibition assays.
Understanding the Role of this compound in ACE Research
This compound is a synthetic peptide that serves as a substrate for ACE. The enzyme cleaves HHL into hippuric acid and the dipeptide His-Leu. The rate of this cleavage can be measured using spectrophotometric or fluorometric methods, providing a reliable means to determine ACE activity. Consequently, HHL is an indispensable tool for screening potential ACE inhibitors, which are a cornerstone in the treatment of hypertension and other cardiovascular diseases.
Sourcing Research-Grade this compound
Several reputable chemical suppliers offer research-grade this compound. The choice of supplier may depend on factors such as purity requirements, available quantities, cost, and geographical location. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Product Name/Number | Purity Specification | Molecular Weight (Anhydrous) | CAS Number | Additional Notes |
| Sigma-Aldrich (Merck) | H1635 / 859052 | ≥98% (HPLC) / 99% | 429.47 g/mol [1] | 207386-82-3 | Certificates of Analysis are available online providing lot-specific data.[1] |
| Bachem | 4002147 | Not explicitly stated on product page | 429.48 g/mol [2] | 31373-65-6 | Distributed by Fisher Scientific. Product is described as a substrate for spectrophotometric and fluorometric assays.[2][3] |
| Tokyo Chemical Industry (TCI) | H1711 | >98.0% (HPLC)[4] | 429.48 g/mol (as anhydrous)[4] | 207386-82-3 | Product specifications and Certificates of Analysis are available on their website.[4][5] |
| Santa Cruz Biotechnology | sc-221087 | ≥98%[6] | 429.47 g/mol [6] | 207386-82-3 | Certificate of Analysis available upon request.[6] |
| MP Biomedicals | 02101861 | Not explicitly stated on product page | 429.5 g/mol | 31373-65-6 | - |
| Lab Pro Inc. | H1711-100MG | Min. 98.0% (HPLC) | 429.48 g/mol | 207386-82-3 | - |
| ChemicalBook | CB5403976 | Not explicitly stated on product page | 429.47 g/mol [7] | 31373-65-6 | Provides a list of various suppliers.[7] |
The Renin-Angiotensin Signaling Pathway
The following diagram illustrates the central role of ACE in the renin-angiotensin system, the target of inhibitors studied using this compound.
Experimental Protocols for ACE Inhibition Assays
The following are detailed methodologies for spectrophotometric and fluorometric ACE inhibition assays using this compound.
Spectrophotometric Assay
This method is based on the measurement of hippuric acid, a product of HHL cleavage by ACE, which absorbs light at 228 nm.
Materials:
-
This compound (HHL)
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Deionized water
-
Test compounds (potential ACE inhibitors)
-
Captopril (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a 5 mM solution of HHL in sodium borate buffer.
-
Prepare a solution of ACE in deionized water. The final concentration in the assay will depend on the enzyme's specific activity.
-
Prepare various concentrations of the test compounds and captopril in the appropriate solvent.
-
-
Assay Protocol:
-
To a microcentrifuge tube, add 50 µL of the test compound or control solution.
-
Add 50 µL of the 5 mM HHL solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the ACE solution and incubate at 37°C for 30-90 minutes.[8]
-
Stop the reaction by adding 250 µL of 1 M HCl.[8]
-
-
Extraction and Measurement:
-
Add 1.5 mL of ethyl acetate to the reaction mixture and vortex vigorously for 1 minute to extract the hippuric acid.[8]
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1-3 mL of deionized water.[9]
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test compound.
-
Fluorometric Assay
This method offers higher sensitivity and is based on the reaction of the newly formed dipeptide, His-Leu, with a fluorescent probe.
Materials:
-
All materials from the spectrophotometric assay
-
o-Phthaldialdehyde (OPA)
-
Sodium hydroxide (NaOH), 3% (w/v)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
Procedure:
The initial enzymatic reaction is the same as in the spectrophotometric assay (steps 1 and 2). The subsequent steps are modified for fluorometric detection.
-
Reaction Termination and pH Adjustment:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Neutralize the reaction mixture by adding an appropriate volume of NaOH.
-
-
Fluorescent Labeling:
-
Prepare the OPA reagent by dissolving it in a suitable solvent like methanol, then mixing with the phosphate buffer.
-
Add a specific volume of the OPA reagent to each reaction tube.
-
Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for the development of the fluorescent adduct.
-
-
Measurement:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360-390 nm and an emission wavelength of around 450-490 nm.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated similarly to the spectrophotometric method, using fluorescence intensity values instead of absorbance.
-
Experimental Workflow for ACE Inhibition Assay
The following diagram outlines the typical workflow for an in vitro ACE inhibition assay.
References
- 1. N-Hippuryl-His-Leu powder, = 98 HPLC 207386-83-2 [sigmaaldrich.com]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. N-Hippuryl-L-histidyl-L-leucine 207386-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. N-Hippuryl-L-histidyl-L-leucine 207386-83-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. HIPPURYL-HIS-LEU | 31373-65-6 [amp.chemicalbook.com]
- 8. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl | springermedizin.de [springermedizin.de]
- 9. etflin.com [etflin.com]
A Comprehensive Technical Guide to the Handling and Storage of Hippuryl-His-Leu-OH Powder
For Researchers, Scientists, and Drug Development Professionals
Hippuryl-L-histidyl-L-leucine (Hippuryl-His-Leu-OH), a synthetic tripeptide, is a crucial substrate for the angiotensin-converting enzyme (ACE).[1][2][3][4][5] Its stability and proper handling are paramount to ensure accurate and reproducible experimental outcomes in research and drug development. This guide provides an in-depth overview of the recommended handling and storage conditions for this compound powder.
Physicochemical Properties
This compound is a white to off-white powder.[5][6] Its molecular formula is C21H27N5O5, with a molecular weight of approximately 429.47 g/mol on an anhydrous basis.[1][2][4] It is often supplied as a hydrate.[7][8]
Storage and Stability
Proper storage is critical to maintain the integrity of this compound powder. The recommended storage temperature is -20°C.[5][6] It is also advised to keep the container tightly closed in a cool, dry place.[1]
| Parameter | Recommended Condition | Source |
| Storage Temperature | -20°C | [5][6] |
| Container | Tightly closed | [1] |
| Environment | Cool, dry place | [1] |
Handling and Safety Precautions
When handling this compound powder, it is essential to adhere to standard laboratory safety practices to minimize exposure and ensure personnel safety.
| Precaution | Recommendation | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-impermeable gloves, and a full-face respirator if exposure limits are exceeded. | [9] |
| Ventilation | Ensure adequate ventilation. | [9] |
| Handling | Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. | [1][9] |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. | [9] |
| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [9] |
| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. Consult a doctor. | [9] |
| First Aid (Ingestion) | Rinse mouth with water. | [9] |
| Disposal | Collect and arrange for disposal in suitable, closed containers. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. | [9] |
Solubility
This compound is soluble in acetic acid at a concentration of approximately 50 mg/mL.[5][6]
| Solvent | Solubility | Source |
| Acetic Acid | ~50 mg/mL | [5][6] |
Experimental Workflow: Preparation for ACE Inhibition Assay
The following diagram illustrates a general workflow for the preparation of this compound for use in an angiotensin-converting enzyme (ACE) inhibition assay.
Caption: Workflow for Preparing this compound Solution.
Experimental Protocol: Fluorometric Assay for ACE Activity
A common application of this compound is in the fluorometric assay for measuring ACE activity. The cleavage of this compound by ACE yields hippuric acid and His-Leu. The released His-Leu can then be quantified by generating a fluorescent adduct with o-phthalaldehyde.[3]
Materials:
-
This compound
-
Angiotensin-Converting Enzyme (ACE)
-
Assay Buffer (e.g., 100 mM HEPES buffer with 300 mM NaCl and 10 µM ZnCl2, pH 8.3)
-
o-Phthalaldehyde (OPA) reagent
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in the assay buffer to the desired final concentration.
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compound (potential ACE inhibitor) in the assay buffer. Prepare a solution of ACE in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the test compound or vehicle control.
-
Add the ACE solution to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Incubate the reaction mixture at 37°C for a specified duration.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Add the OPA reagent to each well to react with the newly formed His-Leu.
-
Incubate in the dark at room temperature to allow for the development of the fluorescent adduct.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (typically around 360 nm for excitation and 490 nm for emission).
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound by comparing the fluorescence in the sample wells to the control wells.
This in-depth guide provides essential information for the proper handling and storage of this compound powder, ensuring its effective use in research and development. Adherence to these guidelines will contribute to the reliability and accuracy of experimental results.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. scbt.com [scbt.com]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. hippuryl-L-histidyl-L-leucine | C21H27N5O5 | CID 94418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Hippuryl-His-Leu powder, = 98 HPLC 207386-83-2 [sigmaaldrich.com]
- 6. HIPPURYL-HIS-LEU | 31373-65-6 [amp.chemicalbook.com]
- 7. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-Hippuryl-His-Leu 99 207386-83-2 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Safety Guide on N-Hippuryl-L-histidyl-L-leucine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information for N-Hippuryl-L-histidyl-L-leucine hydrate, a substrate commonly used in angiotensin-converting enzyme (ACE) research.[1][2] The following sections detail the compound's properties, safety protocols, and emergency procedures to ensure its safe handling in a laboratory setting.
Chemical and Physical Properties
N-Hippuryl-L-histidyl-L-leucine hydrate is a white to off-white powder.[3] While many of its toxicological and ecological properties have not been fully investigated, its known physical and chemical characteristics are summarized below.[1]
| Property | Value | Reference |
| Molecular Formula | C21H27N5O5 · xH2O | [3][4] |
| Molecular Weight | 429.47 g/mol (anhydrous basis) | [1][3][4][5] |
| CAS Number | 207386-83-2 | [3][4] |
| EC Number | 250-597-9 | [1] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 108-110 °C (decomposition) | [6] |
| Purity | ≥98% | [2][3] |
| Solubility | Soluble in acetic acid (~50 mg/mL) | |
| Storage Temperature | -20°C or 2-8°C | [7] |
Hazard Identification and Classification
According to available safety data sheets, N-Hippuryl-L-histidyl-L-leucine hydrate is not classified as a hazardous substance.[1] However, the chemical, physical, and toxicological properties have not been thoroughly investigated, and it should be handled with care.[1]
GHS Label Elements:
-
Pictogram(s): No data available
-
Signal word: No data available
-
Hazard statement(s): No data available
-
Precautionary statement(s): No data available
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated area.[8]
-
Avoid the formation of dust and aerosols.[8]
-
Use non-sparking tools.[8]
-
Wear suitable protective clothing.[8]
Storage:
-
Keep in a dry, cool, and well-ventilated place.[8]
-
Recommended storage temperatures are between 2-10°C or at -20°C.[1]
The following diagram outlines the recommended personal protective equipment to be used when handling N-Hippuryl-L-histidyl-L-leucine hydrate.
First-Aid Measures
In the event of exposure, follow these first-aid measures and seek medical attention if symptoms persist.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[8] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[8] |
This diagram illustrates the appropriate first-aid response in case of accidental exposure.
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent the chemical from entering drains.
-
-
Methods for Cleaning Up:
The following diagram outlines the logical steps for responding to an accidental release.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: No data is available on specific hazards arising from the chemical.
-
Protective Equipment: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]
Toxicological and Ecological Information
There is limited data available regarding the toxicological and ecological effects of N-Hippuryl-L-histidyl-L-leucine hydrate.
-
Acute Toxicity: No data available.[1]
-
Skin Corrosion/Irritation: No data available.[1]
-
Serious Eye Damage/Irritation: No data available.[1]
-
Respiratory or Skin Sensitization: No data available.[1]
-
Toxicity to fish, daphnia, algae, and microorganisms: No data available.[8]
-
Persistence and Degradability: No data available.[8]
-
Bioaccumulative Potential: No data available.[8]
-
Mobility in Soil: No data available.[8]
Given the lack of comprehensive data, it is imperative to handle this compound with the utmost care and prevent its release into the environment.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. scbt.com [scbt.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. hippuryl-L-histidyl-L-leucine | C21H27N5O5 | CID 94418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Hippuryl-L-histidyl-L-leucine 207386-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. echemi.com [echemi.com]
Measuring Angiotensin-Converting Enzyme (ACE) Activity: A Technical Guide Using Synthetic Substrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies for measuring the activity of Angiotensin-Converting Enzyme (ACE) using synthetic substrates. ACE is a crucial enzyme in the renin-angiotensin system (RAS), playing a significant role in blood pressure regulation, making it a key target for the development of antihypertensive drugs.[1][2] The accurate measurement of ACE activity is paramount for screening potential inhibitors and understanding its physiological and pathological roles. This guide details various assay methodologies, including spectrophotometric, fluorometric, and high-performance liquid chromatography (HPLC)-based approaches, complete with experimental protocols and quantitative data.
Core Principles of ACE Activity Measurement
Angiotensin-Converting Enzyme (EC 3.4.15.1) is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] It also inactivates the vasodilator bradykinin. The measurement of ACE activity in vitro relies on the use of synthetic substrates that are specifically cleaved by the enzyme. The rate of this cleavage, which can be monitored by various detection methods, is directly proportional to the ACE activity in the sample.
The general principle involves incubating a sample containing ACE with a synthetic substrate under optimized conditions of pH, temperature, and ionic strength. The enzymatic reaction leads to the formation of a product that can be quantified. Common synthetic substrates mimic the natural C-terminal dipeptide cleavage action of ACE.
Methodologies for Measuring ACE Activity
Several methods have been developed to measure ACE activity, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, throughput, and the nature of the sample being analyzed.
Spectrophotometric Assays
Spectrophotometric assays are widely used due to their simplicity and accessibility. These methods typically involve a substrate that, upon cleavage by ACE, results in a product with a different absorbance spectrum.
The N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) substrate is a popular choice for continuous monitoring of ACE activity.[3][4][5][6][7][8][9][10] ACE cleaves FAPGG into N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and glycylglycine. This hydrolysis causes a decrease in absorbance at 340 nm, which can be monitored over time.[3][4][5][6][7][8][10]
Experimental Workflow: FAPGG-Based Spectrophotometric Assay
Caption: Workflow for the FAPGG-based spectrophotometric ACE activity assay.
The substrate hippuryl-L-histidyl-L-leucine (HHL) is another commonly used substrate.[2][4][5][6][11] ACE hydrolyzes HHL to release hippuric acid (HA) and the dipeptide L-histidyl-L-leucine.[2][11] The amount of hippuric acid produced can be quantified spectrophotometrically at 228 nm after extraction with an organic solvent like ethyl acetate.[2] Alternatively, a colorimetric reaction can be employed where hippuric acid reacts with benzene sulfonyl chloride in the presence of quinoline to produce a colored product.[12][13]
Enzymatic Reaction: HHL Cleavage by ACE
Caption: ACE catalyzes the hydrolysis of HHL to hippuric acid and L-histidyl-leucine.
Fluorometric Assays
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. These assays utilize substrates that are either internally quenched or become fluorescent upon cleavage by ACE.
A commonly used fluorogenic substrate is o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline.[14][15] In its intact form, the fluorescence of the o-aminobenzoyl group is quenched by the p-nitro-L-phenylalanyl group. Upon hydrolysis by ACE, the fluorescent o-aminobenzoylglycine is released, leading to an increase in fluorescence that can be monitored at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[1][14] This method is advantageous as it is a one-step, continuous assay that is well-suited for high-throughput screening.[14]
Signaling Pathway: Fluorogenic Substrate Cleavage
Caption: ACE cleavage of a quenched fluorogenic substrate leads to increased fluorescence.
HPLC-Based Assays
High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and specific method for measuring ACE activity.[11][16] This technique is particularly useful for complex samples where interfering substances may be present. The most common HPLC method involves the use of HHL as a substrate. After the enzymatic reaction, the mixture is analyzed by reverse-phase HPLC to separate and quantify the hippuric acid product.[11][17] The amount of hippuric acid is determined by measuring its absorbance at 228 nm.[16]
Experimental Protocols
The following are generalized protocols for the different ACE activity assays. It is important to note that optimal conditions may vary depending on the source of ACE and the specific laboratory setup.
Protocol for FAPGG-Based Spectrophotometric Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES with 300 mM NaCl, pH 8.0.
-
FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of 0.5 mM.
-
-
Assay Procedure:
-
Pipette 10-50 µL of the sample (e.g., serum, diluted tissue homogenate) into a cuvette.
-
Add assay buffer to a final volume of 950 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the FAPGG substrate solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder at 37°C.[3]
-
-
Calculation of ACE Activity:
-
The activity is calculated from the linear rate of absorbance decrease using the molar extinction coefficient of FAPGG.
-
Protocol for HHL-Based HPLC Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a microcentrifuge tube, mix 20 µL of the sample with 30 µL of assay buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Add 50 µL of the HHL substrate solution to start the reaction and incubate at 37°C for 30-60 minutes.[17]
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Centrifuge the sample to pellet any precipitate.
-
Filter the supernatant and inject an aliquot into the HPLC system.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
The mobile phase can be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.[16]
-
Monitor the elution of hippuric acid at 228 nm.
-
Quantify the hippuric acid peak by comparing its area to a standard curve of known hippuric acid concentrations.
-
Protocol for Fluorometric Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl with 150 mM NaCl and 10 µM ZnCl₂, pH 7.5.
-
Fluorogenic Substrate Solution: Prepare a stock solution of o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10-20 µL of the sample.
-
For inhibitor screening, add the inhibitor at this stage.
-
Add assay buffer to bring the volume to 80 µL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (Ex: 320 nm, Em: 405 nm) over time at 37°C.[1]
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used synthetic substrates and a standard ACE inhibitor.
Table 1: Kinetic Parameters of Synthetic Substrates for ACE
| Substrate | Detection Method | Km (mM) | Vmax (relative) | Reference |
| FAPGG | Spectrophotometric | 0.31 | - | [19] |
| HHL | Spectrophotometric/HPLC | 0.21 | - | [20] |
| Z-Phe-His-Leu | Fluorometric | - | - | [21] |
| o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline | Fluorometric | - | - | [14][15] |
Note: Vmax values are highly dependent on the enzyme concentration and purity and are therefore presented relatively. Km values can also vary with assay conditions.
Table 2: IC50 Values for the ACE Inhibitor Captopril
| Substrate Used | Assay Method | IC50 | Reference |
| HHL | Spectrophotometric | 18.0 nM | [13] |
| HHL | HPLC | Similar to literature values | [5][6] |
| FAPGG | Spectrophotometric | Similar to literature values | [5][6] |
Conclusion
The measurement of ACE activity using synthetic substrates is a fundamental technique in cardiovascular research and drug development. This guide has provided an in-depth overview of the core principles and detailed methodologies for spectrophotometric, fluorometric, and HPLC-based assays. The choice of a specific method will depend on the research question, sample type, and available instrumentation. By following the detailed protocols and understanding the underlying principles, researchers can obtain reliable and reproducible data on ACE activity, facilitating the discovery and characterization of novel ACE inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 7. Angiotensin Converting Enzyme (ACE) Activity Assay Kit (UV Spectrophotometer) - Alta DiagnoTech [altadiagnotech.com]
- 8. buhlmannlabs.com [buhlmannlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Angiotensin Converting Enzyme (ACE1) Activity Assay Kit - Elabscience® [elabscience.com]
- 11. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACE-inhibitory activity assay: IC50 [protocols.io]
- 16. spkx.net.cn [spkx.net.cn]
- 17. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idpublications.org [idpublications.org]
- 19. Direct spectrophotometric assay for angiotensin-converting enzyme in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Angiotensin converting enzyme: substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Spectrophotometric Assay of ACE Activity using Hippuryl-His-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical signaling pathway involved in the regulation of blood pressure and cardiovascular homeostasis.[1][2][3][4] The Angiotensin-Converting Enzyme (ACE) is a key component of this system, catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin.[2][4][5] Consequently, ACE has emerged as a major therapeutic target for the management of hypertension and related cardiovascular disorders. The development of ACE inhibitors is a significant area of research in drug discovery.
This document provides a detailed protocol for a common in vitro spectrophotometric assay to determine ACE activity and to screen for potential ACE inhibitors using Hippuryl-L-histidyl-L-leucine (HHL) as a substrate.[5][6][7] This assay is based on the enzymatic cleavage of HHL by ACE to yield hippuric acid (HA) and the dipeptide histidyl-leucine.[8] The formation of hippuric acid is quantified by measuring the increase in absorbance at 228 nm, which is directly proportional to the ACE activity.[6][8]
Principle of the Assay
The spectrophotometric assay for ACE activity using HHL as a substrate is a reliable and widely used method.[5][6][7] The fundamental principle lies in the enzymatic action of ACE on the synthetic substrate Hippuryl-His-Leu (HHL). ACE catalyzes the hydrolysis of the peptide bond between the phenylalanine and glycine residues of HHL, releasing hippuric acid (HA) and the dipeptide His-Leu. The concentration of the produced hippuric acid can be determined by measuring the absorbance of the solution at 228 nm, as hippuric acid has a distinct absorption maximum at this wavelength. The amount of hippuric acid formed is directly proportional to the enzymatic activity of ACE. When a potential inhibitor is present, the rate of HHL hydrolysis is reduced, leading to a decrease in hippuric acid formation and a corresponding lower absorbance at 228 nm.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Angiotensin Converting Enzyme (ACE) from rabbit lung | Sigma-Aldrich | A6778 |
| Hippuryl-L-histidyl-L-leucine (HHL) | Sigma-Aldrich | H1635 |
| Captopril (positive control) | Sigma-Aldrich | C4042 |
| Sodium Borate | Fisher Scientific | S253 |
| Sodium Chloride (NaCl) | Fisher Scientific | S271 |
| Hydrochloric Acid (HCl) | Fisher Scientific | A144 |
| Deionized Water | --- | --- |
Reagent Preparation
1. Assay Buffer (100 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3)
-
Dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in approximately 90 mL of deionized water.
-
Adjust the pH to 8.3 using 1 M NaOH or 1 M HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
2. Substrate Solution (5 mM HHL in Assay Buffer)
-
Dissolve 21.47 mg of HHL in 10 mL of Assay Buffer.[6]
-
This solution should be prepared fresh before each experiment.
3. ACE Solution (100 mU/mL in Assay Buffer)
-
Reconstitute lyophilized ACE in the Assay Buffer to a stock concentration of 1 U/mL.
-
On the day of the experiment, dilute the stock solution to a working concentration of 100 mU/mL with Assay Buffer.
-
Keep the enzyme solution on ice.
4. Positive Control (Captopril Solutions)
-
Prepare a 1 mg/mL stock solution of Captopril in deionized water.
-
Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 1 µM) for IC50 determination.
5. Test Sample (Inhibitor) Solutions
-
Dissolve the test compounds in a suitable solvent (e.g., deionized water, DMSO).
-
Prepare a series of dilutions of the test samples in the Assay Buffer. Ensure the final solvent concentration in the assay does not exceed 1%.
Experimental Protocol
The following protocol is designed for a 96-well UV-transparent microplate format.
1. Assay Plate Setup:
-
Blank: 150 µL Assay Buffer + 50 µL Substrate Solution.
-
Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution + 50 µL Substrate Solution.
-
Sample: 100 µL Sample Solution (at various concentrations) + 50 µL ACE Solution + 50 µL Substrate Solution.
-
Positive Control: 100 µL Captopril Solution (at various concentrations) + 50 µL ACE Solution + 50 µL Substrate Solution.
2. Incubation:
-
Add 100 µL of Assay Buffer (for control) or the respective inhibitor solutions (sample/positive control) to the designated wells of the microplate.
-
Add 50 µL of the ACE working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.[9]
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells.[9]
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.[6][9]
3. Termination of Reaction:
-
Stop the reaction by adding 50 µL of 1 M HCl to each well.
4. Absorbance Measurement:
-
Measure the absorbance of each well at 228 nm using a microplate reader.
Data Analysis
1. Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control well (100% ACE activity).
-
A_sample is the absorbance of the well containing the test sample.
2. Determination of IC50: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed to fit the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Hypothetical Absorbance Data for ACE Inhibition Assay
| Well Type | Inhibitor Concentration | Absorbance at 228 nm (Mean ± SD) |
| Blank | --- | 0.052 ± 0.003 |
| Control | 0 | 0.854 ± 0.021 |
| Captopril | 1 nM | 0.781 ± 0.018 |
| Captopril | 10 nM | 0.435 ± 0.015 |
| Captopril | 100 nM | 0.112 ± 0.009 |
| Test Compound A | 1 µM | 0.698 ± 0.025 |
| Test Compound A | 10 µM | 0.351 ± 0.019 |
| Test Compound A | 100 µM | 0.158 ± 0.011 |
Table 2: Calculated Percentage Inhibition and IC50 Values
| Inhibitor | Concentration | % Inhibition (Mean ± SD) | IC50 |
| Captopril | 1 nM | 8.5 ± 2.1 | 8.5 nM[10][11] |
| Captopril | 10 nM | 49.1 ± 1.8 | |
| Captopril | 100 nM | 86.9 ± 1.1 | |
| Test Compound A | 1 µM | 18.3 ± 2.9 | 8.2 µM |
| Test Compound A | 10 µM | 58.9 ± 2.2 | |
| Test Compound A | 100 µM | 81.5 ± 1.3 |
Visualizations
Caption: Experimental workflow for the spectrophotometric ACE inhibition assay.
Caption: Principle of the ACE enzymatic reaction and inhibition.
Caption: Simplified diagram of the Renin-Angiotensin System (RAS).
References
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. idpublications.org [idpublications.org]
- 7. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Fluorometric Angiotensin-Converting Enzyme (ACE) Activity Assay
Introduction
The Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical pathway in regulating blood pressure, vascular remodeling, and electrolyte balance.[1] ACE primarily catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasopressor Angiotensin II.[2][3] Consequently, the inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and heart failure.[2] This application note details a robust and sensitive fluorometric assay for measuring ACE activity using Hippuryl-His-Leu-OH (HHL) as a substrate. The assay principle is a two-step enzymatic and chemical reaction. First, ACE hydrolyzes HHL to yield hippuric acid and the dipeptide Histidyl-Leucine (His-Leu).[2] Subsequently, the liberated His-Leu, which contains a primary amine, is reacted with o-phthaldialdehyde (OPA) to generate a fluorescent product that can be quantified.[4][5] This method provides a reliable platform for studying ACE kinetics and for high-throughput screening of potential ACE inhibitors.
Biochemical Principle
The assay relies on the enzymatic cleavage of the non-fluorescent substrate this compound by ACE. The resulting dipeptide product, His-Leu, is then derivatized with o-phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole adduct. The intensity of the fluorescence is directly proportional to the amount of His-Leu produced, and thus to the ACE activity in the sample.
Figure 1: Biochemical pathway of the fluorometric ACE assay.
Materials and Reagents
The following table lists the necessary reagents and materials for the assay.
| Reagent/Material | Purpose | Recommended Storage |
| ACE Enzyme (e.g., from rabbit lung) | Positive Control & Standard Curve Generation | -20°C or -80°C |
| This compound (HHL) | ACE Substrate | -20°C |
| Assay Buffer | Maintain optimal pH and ionic strength | 4°C |
| o-phthaldialdehyde (OPA) Reagent | Fluorogenic labeling of His-Leu | 4°C (Protect from light) |
| Sodium Hydroxide (NaOH) Solution | Stop the enzymatic reaction | Room Temperature |
| Hydrochloric Acid (HCl) Solution | Stop the OPA labeling reaction | Room Temperature |
| Captopril or Lisinopril | ACE Inhibitor (for inhibition control) | -20°C |
| Samples (Serum, Plasma, Lysates) | Source of ACE to be measured | -80°C |
| Black 96-well Microplate | Low background fluorescence measurements | Room Temperature |
| Fluorescence Microplate Reader | Signal Detection | N/A |
Experimental Protocols
1. Reagent Preparation
-
Assay Buffer (100 mM Borate Buffer, 300 mM NaCl, pH 8.3): Prepare a buffer containing 100 mM boric acid and 300 mM sodium chloride. Adjust the pH to 8.3 with NaOH.
-
HHL Substrate Solution (7 mM): Dissolve this compound in the Assay Buffer to a final concentration of 7 mM. Prepare fresh before use.
-
OPA Reagent (20 mg/mL): Dissolve o-phthaldialdehyde in a suitable solvent like methanol to a concentration of 20 mg/mL. This reagent often includes a thiol (e.g., 2-mercaptoethanol) to facilitate the reaction.[5][6]
-
Enzyme Stop Solution (0.34 M NaOH): Prepare a 0.34 M solution of sodium hydroxide in deionized water.[5]
-
Labeling Stop Solution (3 M HCl): Prepare a 3 M solution of hydrochloric acid in deionized water.[5]
-
Sample Preparation: Serum and plasma samples should be diluted with Assay Buffer.[1] Tissue or cell lysates should be prepared using a suitable lysis buffer and centrifuged to remove insoluble material.[1]
2. Assay Workflow
The general workflow for conducting the ACE activity assay is outlined below.
Figure 2: Experimental workflow for the fluorometric ACE assay.
3. Step-by-Step Assay Procedure
The following protocol is based on a 96-well plate format. Adjust volumes as necessary.
-
Plate Setup: Add 25 µL of samples (diluted serum, lysates), controls (ACE enzyme for positive control, buffer for blank), and potential inhibitors to the appropriate wells of a black 96-well plate.[5]
-
Pre-incubation: Pre-incubate the plate at 37°C for 20 minutes.[5]
-
Reaction Initiation: Add 10 µL of the 7 mM HHL substrate solution to all wells to start the reaction.[5]
-
Enzymatic Incubation: Incubate the plate at 37°C for 2 hours.[5]
-
Stop Enzymatic Reaction: Terminate the reaction by adding 150 µL of 0.34 M NaOH to each well.[5]
-
Fluorogenic Labeling: Add 20 µL of the 20 mg/mL OPA reagent to each well and incubate at room temperature for 10 minutes, protected from light.[5]
-
Stop Labeling Reaction: Stop the labeling reaction by adding 50 µL of 3 M HCl.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~535 nm.[5]
Table 1: Example Plate Layout
| Well | 1-3 | 4-6 | 7-9 | 10-12 |
| A | Blank | Pos. Control | Sample 1 | Sample 1 + Inhibitor |
| B | Blank | Pos. Control | Sample 2 | Sample 2 + Inhibitor |
| C | Blank | Pos. Control | Sample 3 | Sample 3 + Inhibitor |
Table 2: Summary of Typical Reaction Parameters
| Parameter | Value |
| Sample/Control Volume | 25 µL |
| Substrate (HHL) Volume | 10 µL |
| Substrate Concentration | 7 mM |
| Enzymatic Incubation | 2 hours at 37°C |
| NaOH Stop Solution Volume | 150 µL |
| OPA Reagent Volume | 20 µL |
| OPA Incubation | 10 minutes at Room Temperature |
| HCl Stop Solution Volume | 50 µL |
| Excitation Wavelength | ~355 nm |
| Emission Wavelength | ~535 nm |
Data Analysis
-
Correct for Background Fluorescence: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.
-
Calculate Relative ACE Activity: The corrected fluorescence of a sample is directly proportional to its ACE activity.
-
Calculate Percentage Inhibition: For inhibitor screening, the percentage of ACE inhibition can be calculated using the following formula:
% Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] x 100
Where:
-
Activity_control is the corrected fluorescence of the ACE-containing sample without any inhibitor.
-
Activity_inhibitor is the corrected fluorescence of the ACE-containing sample with the inhibitor.
-
-
IC50 Determination: For dose-response analysis, plot the percentage inhibition against a range of inhibitor concentrations (typically on a logarithmic scale) and fit the data to a sigmoidal curve to determine the IC50 value, which is the concentration of inhibitor required for 50% inhibition.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4.4. ACE Activity Assay [bio-protocol.org]
- 6. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring ACE Inhibition in Serum Samples with Hippuryl-His-Leu-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and cardiovascular homeostasis through its role in the renin-angiotensin-aldosterone system (RAAS). It primarily catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a cornerstone in the treatment of hypertension and other cardiovascular diseases. The in vitro assay of ACE activity is crucial for the screening and characterization of potential ACE inhibitors.
This document provides a detailed protocol for measuring ACE inhibition in serum samples using the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL). The assay is based on the enzymatic cleavage of HHL by ACE to yield hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified, and the inhibitory effect of a test compound is determined by the reduction in hippuric acid formation.
Principle of the Assay
The fundamental principle of this ACE inhibition assay lies in the enzymatic reaction where ACE cleaves the substrate Hippuryl-His-Leu (HHL). The reaction can be summarized as follows:
Hippuryl-L-Histidyl-L-Leucine (HHL) + H₂O --(ACE)--> Hippuric Acid (HA) + L-Histidyl-L-Leucine
The activity of ACE is determined by measuring the amount of hippuric acid formed over a specific period. The inhibitory potential of a compound is assessed by its ability to reduce the rate of this reaction. The quantification of hippuric acid can be achieved through several methods, with spectrophotometry and high-performance liquid chromatography (HPLC) being the most common.
-
Spectrophotometric Method: This is one of the most widely used methods, originally described by Cushman and Cheung.[1][2] It involves the extraction of the formed hippuric acid into an organic solvent (typically ethyl acetate) followed by the measurement of its absorbance at 228 nm.[2][3][4]
-
HPLC Method: This method offers high sensitivity and resolution for the separation and quantification of hippuric acid from the reaction mixture, providing a more direct and often more accurate measurement.[5]
-
Colorimetric Method: Modifications to the spectrophotometric method exist that involve a colorimetric reaction to quantify hippuric acid, which can simplify the procedure and may not require an extraction step.[6][7]
This protocol will focus on the widely adopted spectrophotometric method.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the central role of ACE in the RAAS pathway.
Experimental Protocols
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich)
-
Captopril (positive control) (e.g., Sigma-Aldrich)
-
Sodium Borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Deionized water
-
Serum samples (to be tested for ACE inhibitory activity)
-
Test compounds (potential ACE inhibitors) dissolved in an appropriate solvent
-
Microcentrifuge tubes
-
Pipettes and tips
-
Water bath or incubator at 37°C
-
Centrifuge
-
UV-Vis Spectrophotometer or microplate reader capable of reading at 228 nm
-
Quartz cuvettes or UV-transparent microplates
Reagent Preparation
-
ACE Solution (e.g., 4 mU/mL): Dissolve ACE powder in cold sodium borate buffer to the desired concentration. Prepare fresh daily and keep on ice. The optimal concentration may need to be determined empirically.[3]
-
HHL Substrate Solution (e.g., 5 mM): Dissolve HHL in sodium borate buffer. This solution can be stored at -20°C for several weeks.[7]
-
Captopril Solution (Positive Control): Prepare a stock solution of captopril in deionized water and make serial dilutions to generate a dose-response curve.
-
Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., deionized water, DMSO) at various concentrations. Ensure the final solvent concentration in the assay does not interfere with the enzyme activity.
Experimental Workflow
The following diagram outlines the key steps in the ACE inhibition assay.
Assay Procedure
The following protocol is a general guideline and may require optimization for specific experimental conditions. It is based on the method of Cushman and Cheung.[1][3]
-
Assay Setup: Prepare microcentrifuge tubes for each reaction condition (control, blank, and test inhibitor concentrations) in triplicate.
-
Control: Contains ACE, HHL, and buffer (no inhibitor).
-
Blank: Contains HHL and buffer (no ACE or inhibitor). This is to account for any non-enzymatic hydrolysis of HHL.
-
Test Inhibitor: Contains ACE, HHL, and the test compound at a specific concentration.
-
Positive Control: Contains ACE, HHL, and a known inhibitor like captopril.
-
-
Pre-incubation:
-
To the respective tubes, add 50 µL of sodium borate buffer (for control and blank) or 50 µL of the test inhibitor/captopril solution.
-
Add 50 µL of the ACE solution to the control, test inhibitor, and positive control tubes. Do not add ACE to the blank tubes.
-
Pre-incubate the mixtures at 37°C for 5-10 minutes.[7]
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 50 µL of the HHL substrate solution to all tubes.
-
Mix gently and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[7]
-
-
Termination of Reaction:
-
Stop the reaction by adding 200 µL of 1 M HCl to each tube.[3]
-
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to each tube.
-
Vortex vigorously for 15-30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge the tubes at approximately 4000 rpm for 10-15 minutes to separate the aqueous and organic layers.[3]
-
-
Sample Preparation for Measurement:
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new clean tube.
-
Evaporate the ethyl acetate to dryness. This can be done at room temperature in a fume hood or using a gentle stream of nitrogen.[3]
-
Reconstitute the dried hippuric acid residue in 1.0 - 3.0 mL of deionized water or buffer.[3]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the reconstituted solutions at 228 nm using a UV-Vis spectrophotometer. Use deionized water or the reconstitution buffer as the blank for the spectrophotometer.
-
Calculation of ACE Inhibition
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_inhibitor) / A_control ] x 100
Where:
-
A_control is the absorbance of the control reaction (with ACE but without inhibitor).
-
A_inhibitor is the absorbance of the reaction with the test inhibitor.
The IC₅₀ value , which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against different concentrations of the test compound.
Data Presentation
The following table summarizes the IC₅₀ values of various known ACE inhibitors determined using assays based on the HHL substrate.
| Compound/Extract | IC₅₀ Value | Assay Method/Detection | Reference |
| Captopril | 1.1 ± 0.05 nM | Colorimetric | [8] |
| Captopril | 1.79 - 15.1 nM | Spectrophotometric (HHL) | [9] |
| Lisinopril | 2.5 ± 0.03 nM | Colorimetric | [8] |
| 6,4-dihydroxy-4-methoxybenzophenone–2-O-β-D-glucopyranoside | 0.055 mM | Spectrophotometric | [4] |
| 4,4′-dihydroxy-6-methoxybenzophenone-2-O-β-D-glucopyranoside | 0.07 mM | Spectrophotometric | [4] |
| Mangiferin | 0.025 mM | Spectrophotometric | [4] |
| Val-Tyr (VY) | Lower than Losartan | Spectrophotometric (HHL) | [9] |
| Val-Trp (VW) | Lower than Losartan | Spectrophotometric (HHL) | [9] |
| Lys-Trp (KW) | Lower than Losartan | Spectrophotometric (HHL) | [9] |
| Leu-Lys-Pro (LKP) | Lower than Losartan | Spectrophotometric (HHL) | [9] |
| AVQ (Ala-Val-Gln) | 181.0 µM | Not specified | [10] |
| YPQ (Tyr-Pro-Gln) | 220.0 µM | Not specified | [10] |
| AYLQ (Ala-Tyr-Leu-Gln) | 228.6 µM | Not specified | [10] |
| VLPVLS (Val-Leu-Pro-Val-Leu-Ser) | 248.1 µM | Not specified | [10] |
Troubleshooting and Considerations
-
High Background Absorbance: Ensure complete removal of ethyl acetate before reconstitution, as residual solvent can interfere with the absorbance reading.
-
Low Signal: The ACE concentration or incubation time may need to be increased. Ensure the enzyme is active.
-
Poor Reproducibility: Ensure accurate pipetting and consistent timing for all steps, especially the incubation and termination of the reaction.
-
Inhibitor Solubility: Ensure the test compounds are fully dissolved in the assay buffer. The use of solvents like DMSO should be minimized and a solvent control should be included.
-
Serum Matrix Effects: When working with serum samples, endogenous substances may interfere with the assay. It is advisable to perform a control with heat-inactivated serum to account for non-specific effects. Dilution of the serum sample may also be necessary.
Conclusion
The measurement of ACE inhibition using HHL as a substrate is a robust and widely accepted method for screening and characterizing potential antihypertensive agents. While the spectrophotometric method described here is a reliable starting point, researchers may consider HPLC-based or colorimetric methods for higher throughput or increased accuracy. Careful optimization of assay conditions and appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. scialert.net [scialert.net]
- 2. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etflin.com [etflin.com]
- 4. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl | springermedizin.de [springermedizin.de]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tissue Homogenate Preparation for Angiotensin-Converting Enzyme (ACE) Activity Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase that plays a critical role in the Renin-Angiotensin System (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] Consequently, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases. Accurate measurement of ACE activity in various tissues is crucial for both basic research and the development of novel ACE inhibitors.
This document provides detailed protocols for the preparation of tissue homogenates suitable for the measurement of ACE activity. It includes procedures for tissue collection, homogenization, and protein quantification, as well as a summary of recommended buffers and expected ACE activity levels in different tissues.
Signaling Pathway
The Renin-Angiotensin System (RAS) is a cascade of enzymatic reactions that regulates blood pressure and fluid balance. ACE is a central enzyme in this pathway.
Caption: The Renin-Angiotensin System (RAS) cascade.
Experimental Workflow
The overall workflow for preparing tissue homogenates for ACE activity measurement involves several key steps, from tissue collection to the final enzymatic assay.
Caption: Experimental workflow for tissue homogenate preparation.
Detailed Experimental Protocols
Materials and Reagents
-
Tissues: Freshly harvested or frozen tissues.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Homogenization Buffers: See Table 1 for recommended compositions.
-
Protease Inhibitor Cocktail: Optional, but recommended to prevent protein degradation.
-
Homogenizer: Dounce homogenizer, Potter-Elvehjem homogenizer, or bead-based homogenizer.
-
Centrifuge: Refrigerated centrifuge capable of reaching at least 10,000 x g.
-
Protein Quantification Kit: Bicinchoninic acid (BCA) assay kit or Bradford assay kit.
-
ACE Activity Assay Kit: Commercially available fluorometric or colorimetric kits.
Tissue Homogenate Preparation Protocol
-
Tissue Collection and Washing:
-
Excise the tissue of interest from the animal and immediately place it in ice-cold PBS.
-
Wash the tissue thoroughly with ice-cold PBS to remove any blood and extraneous material.
-
Blot the tissue dry with filter paper and record its wet weight.[2]
-
-
Homogenization:
-
Mince the tissue into small pieces on a pre-chilled surface.
-
Add the appropriate volume of ice-cold homogenization buffer (typically in a 1:9 tissue weight to buffer volume ratio, e.g., 100 mg of tissue in 900 µL of buffer).[2]
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved. For tough or fibrous tissues, a bead-based homogenizer may be more effective.[3]
-
-
Clarification:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 - 16,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[2][4]
-
Carefully collect the supernatant, which contains the soluble ACE, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Storage:
-
The resulting tissue homogenate can be used immediately for protein quantification and ACE activity assays.
-
For long-term storage, aliquot the homogenate and store it at -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Protein Quantification Protocol (BCA Assay)
Accurate determination of the total protein concentration in the tissue homogenate is essential for normalizing ACE activity.[5]
-
Preparation of Standards and Samples:
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with known concentrations, typically ranging from 0 to 2000 µg/mL.[6][7]
-
Dilute the tissue homogenate samples with the same buffer used for the standards to ensure the protein concentration falls within the linear range of the assay. A 1:10 or 1:20 dilution is often a good starting point.[6]
-
-
Assay Procedure (Microplate Format):
-
Pipette 25 µL of each standard and diluted sample into a 96-well microplate in duplicate or triplicate.[7]
-
Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[7][8]
-
Add 200 µL of the BCA working reagent to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[8]
-
-
Calculation:
-
Subtract the average absorbance of the blank standard from all other standard and sample readings.
-
Generate a standard curve by plotting the average blank-corrected absorbance for each BSA standard versus its concentration.
-
Use the standard curve to determine the protein concentration of the unknown samples. Remember to account for the dilution factor.
-
Data Presentation
Table 1: Recommended Homogenization Buffers for ACE Activity Measurement
| Buffer Composition | pH | Key Components | Tissue Suitability | Reference |
| Tris-HCl Buffer | 7.0 | 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂ | General, Lung, Heart | [4][9][10] |
| Borate Buffer | 8.3 | 0.4 M Sodium Borate, 0.9 M NaCl | General | |
| Phosphate Buffer | 7.2 | 0.1 M Sodium Phosphate, 0.3 M NaCl, 0.34 M Sucrose | General | [11] |
| RIPA Buffer | 7.4 | Proprietary | Lung | |
| Tris-HCl with Detergent | 7.0 | 100 mM Tris-HCl, 0.3% Triton-X-100 | Lung (for enhanced extraction) | [10] |
Table 2: Reported ACE Activity in Various Rat Tissues
| Tissue | ACE Activity (pmol/min/mg protein) | Assay Method | Reference |
| Lung | ~150 - 250 | Fluorometric | [1][2] |
| Heart (Left Ventricle) | ~24 - 124 | Fluorometric | [4] |
| Kidney | ~50 - 70 | Fluorometric | [1][2] |
Note: The ACE activity values can vary depending on the specific rat strain, age, and the assay conditions used. The values presented here are for general guidance.
Troubleshooting
-
Low ACE Activity:
-
Ensure that tissues were processed quickly and kept on ice to minimize enzyme degradation.
-
Consider adding a protease inhibitor cocktail to the homogenization buffer.
-
Verify the integrity of the ACE assay reagents and the accuracy of the protein quantification.
-
For membrane-bound ACE, the addition of a mild non-ionic detergent (e.g., Triton X-100) to the homogenization buffer may improve extraction efficiency.[10]
-
-
High Variability between Replicates:
-
Ensure thorough homogenization to achieve a uniform sample.
-
Mix samples and reagents well during the protein and ACE activity assays.
-
Check for pipetting accuracy.
-
-
Interference in the Assay:
-
Some components of the homogenization buffer may interfere with the ACE activity assay. It is advisable to check the compatibility of the buffer with the chosen assay kit.
-
If using a fluorometric assay, be aware that tissue homogenates can sometimes exhibit background fluorescence. Running appropriate controls (e.g., homogenate without substrate) is crucial.[11]
-
References
- 1. Angiotensin-converting enzyme 2 (ACE2) and ACE activities display tissue-specific sensitivity to undernutrition-programmed hypertension in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Alterations in ACE and ACE2 Activities and Cardiomyocyte Signaling Underlie Improved Myocardial Function in a Rat Model of Repeated Remote Ischemic Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lung Homogenization [protocols.io]
- 6. Pierce BCA Protein Assay Protocol [protocols.io]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Standardization of a fluorimetric assay for the determination of tissue angiotensin-converting enzyme activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-based method for detecting hippuric acid from HHL cleavage.
An HPLC-based method for the determination of hippuric acid following the enzymatic cleavage of hippuryl-L-histidyl-L-leucine (HHL) is a robust and widely utilized analytical technique. This method is particularly prevalent in the study of Angiotensin-Converting Enzyme (ACE) activity, where HHL serves as a synthetic substrate. The enzymatic reaction yields hippuric acid and the dipeptide L-histidyl-L-leucine. The amount of hippuric acid produced is directly proportional to the ACE activity, which can be accurately quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
This application note provides a detailed protocol for the quantification of hippuric acid using reverse-phase HPLC (RP-HPLC). The method is sensitive, specific, and reproducible, making it suitable for research, drug discovery, and clinical applications where the measurement of ACE activity is crucial.
The enzymatic reaction involves the hydrolysis of the peptide bond in HHL by ACE, releasing hippuric acid and L-histidyl-L-leucine.
Application Notes & Protocols: In Vitro ACE Inhibition Assay Using Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: The renin-angiotensin-aldosterone system (RAAS) is a critical signaling pathway in the regulation of blood pressure.[1][2][3][4] The angiotensin-converting enzyme (ACE) is a key component of this system, converting angiotensin-I to the potent vasoconstrictor angiotensin-II.[3][4] Inhibition of ACE is a proven therapeutic strategy for managing hypertension. This document provides a detailed protocol for an in vitro ACE inhibition assay using plant extracts, based on the widely recognized method developed by Cushman and Cheung. The assay quantifies the inhibition of ACE by measuring the production of hippuric acid from the substrate Hippuryl-His-Leu-OH (HHL).[3][4][5][6][7][8]
Biological Context: The Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance.[1] The process is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. ACE then converts angiotensin I into angiotensin II, a powerful vasoconstrictor that increases blood pressure.[2][9][10] ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.[2]
Caption: The Renin-Angiotensin System (RAS) pathway and the site of ACE inhibition.
Principle of the Assay
The ACE inhibition assay is based on the enzymatic cleavage of the substrate Hippuryl-L-Histidyl-L-Leucine (HHL) by ACE, which yields Hippuric Acid (HA) and the dipeptide L-Histidyl-L-Leucine.[11] The amount of HA produced is directly proportional to the ACE activity. In the presence of an inhibitor, the enzymatic reaction is impeded, resulting in a lower amount of HA. The quantity of HA can be measured using either spectrophotometry at 228 nm or more accurately by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][11][12][13][14]
Caption: Principle of the HHL-based ACE inhibition assay.
Materials and Reagents
-
Enzyme: Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich)
-
Standard: Hippuric Acid (HA)
-
Positive Control: Captopril
-
Buffer: 50 mM Sodium Borate Buffer containing 300 mM NaCl, pH 8.3[11]
-
Reaction Stop Solution: 1 M Hydrochloric Acid (HCl)
-
Extraction Solvent: Ethyl Acetate
-
Plant Extracts: Prepared in buffer or a suitable solvent (e.g., DMSO, final concentration <1%)
-
Equipment:
-
UV-Vis Spectrophotometer or RP-HPLC system with a UV detector
-
Water bath or incubator (37°C)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
-
Experimental Protocols
Preparation of Solutions
-
Sodium Borate Buffer (50 mM, pH 8.3): Dissolve sodium borate and NaCl in deionized water to final concentrations of 50 mM and 300 mM, respectively. Adjust the pH to 8.3 with 1 M NaOH.[11]
-
ACE Solution (e.g., 4 mU/mL): Reconstitute lyophilized ACE powder in the sodium borate buffer to the desired concentration. Prepare fresh daily and keep on ice.[5]
-
HHL Substrate Solution (5 mM): Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.[5]
-
Plant Extract Solutions: Prepare a stock solution of the plant extract. Create a dilution series (e.g., 1, 10, 50, 100, 500 µg/mL) in the borate buffer to determine the IC50 value.
-
Positive Control (Captopril): Prepare a stock solution and a dilution series similar to the plant extracts.
-
Hippuric Acid Standards: Prepare a series of HA standards (e.g., 2-10 ppm) in deionized water for creating a calibration curve.[5]
Assay Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for the in vitro ACE inhibition assay.
Step-by-Step Procedure
-
Reaction Setup: In separate microcentrifuge tubes, pipette the components as described in the table below.
Tube Type Reagent Volume Control Borate Buffer 50 µL ACE Solution 50 µL Sample Plant Extract/Captopril 50 µL ACE Solution 50 µL | Blank | Borate Buffer | 100 µL |
-
Pre-incubation: Pre-incubate the tubes at 37°C for 10 minutes.[14]
-
Reaction Initiation: Add 50 µL of the 5 mM HHL substrate solution to all tubes to start the reaction.[5]
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C.[5][11][14]
-
Reaction Termination: Stop the reaction by adding 200-250 µL of 1 M HCl to each tube.[5][11][14]
-
Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the hippuric acid.[5][14]
-
Phase Separation: Centrifuge the tubes at 4000 rpm for 15 minutes.[5]
-
Sample Collection: Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness.[5]
-
Reconstitution: Reconstitute the dried residue in 1-3 mL of deionized water.[5]
-
Quantification: Measure the absorbance of the solution at 228 nm with a spectrophotometer or analyze by RP-HPLC.[5][12][15]
Data Presentation and Analysis
Calculation of ACE Inhibition
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [ ( Acontrol - Asample ) / ( Acontrol - Ablank ) ] x 100
Where:
-
Acontrol is the absorbance (or peak area) of the control reaction.
-
Asample is the absorbance (or peak area) of the reaction with the plant extract or Captopril.
-
Ablank is the absorbance (or peak area) of the blank.
Sample Data
The following tables present sample data for ACE inhibition by different hypothetical plant extracts.
Table 1: Percentage of ACE Inhibition by Various Plant Extracts at 100 µg/mL
| Sample | Concentration (µg/mL) | Mean Absorbance (228 nm) | % Inhibition |
|---|---|---|---|
| Blank | N/A | 0.052 | N/A |
| Control | N/A | 0.588 | 0% |
| Captopril | 0.002 | 0.315 | 51.4% |
| Extract A | 100 | 0.210 | 70.5% |
| Extract B | 100 | 0.455 | 24.8% |
| Extract C | 100 | 0.330 | 48.1% |
Table 2: IC50 Values for ACE Inhibition
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is determined by plotting the percentage of inhibition against the log of inhibitor concentrations.
| Inhibitor | IC50 Value |
| Captopril | 1.95 ng/mL |
| Plant Extract A (e.g., Green Tea) | 85.2 µg/mL |
| Plant Extract B (e.g., Ginkgo) | > 200 µg/mL |
| Plant Extract C (e.g., Hawthorn) | 104.5 µg/mL |
Troubleshooting and Considerations
-
Solubility: If a plant extract is not soluble in water, use a minimal amount of DMSO or ethanol to dissolve it. Ensure the final solvent concentration in the assay is low (<1%) to avoid enzyme denaturation.[13]
-
Color Interference: Plant extracts may contain pigments that absorb at 228 nm. It is crucial to run appropriate sample blanks (extract without enzyme) to correct for this.
-
HPLC vs. Spectrophotometry: RP-HPLC is the preferred method as it physically separates hippuric acid from the unreacted substrate (HHL) and other interfering compounds, providing higher accuracy and sensitivity.[7][8]
-
Enzyme Activity: The activity of the ACE solution can degrade over time. Always prepare it fresh and keep it on ice. Validate its activity with a positive control like Captopril in every experiment.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etflin.com [etflin.com]
- 6. scialert.net [scialert.net]
- 7. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. idpublications.org [idpublications.org]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 14. phcogj.com [phcogj.com]
- 15. spkx.net.cn [spkx.net.cn]
Application of Hippuryl-His-Leu-OH in food science for ACE inhibitory peptides.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The Renin-Angiotensin System (RAS) is a critical pathway in the regulation of blood pressure.[1] Angiotensin-Converting Enzyme (ACE), a key component of this system, converts angiotensin I to the potent vasoconstrictor angiotensin II, leading to an increase in blood pressure.[1] Consequently, the inhibition of ACE is a primary therapeutic target for managing hypertension. While synthetic ACE inhibitors like Captopril are widely used, there is growing interest in identifying naturally occurring ACE inhibitory peptides from food sources as a safer alternative with fewer side effects.[2][3]
Hippuryl-His-Leu-OH (HHL) is a synthetic substrate widely employed in vitro to screen for and characterize ACE inhibitory peptides derived from various food proteins.[1] The enzymatic action of ACE on HHL cleaves it into hippuric acid (HA) and the dipeptide His-Leu.[1][4] The quantity of hippuric acid produced is directly proportional to the ACE activity. By measuring the amount of hippuric acid formed in the presence and absence of a potential inhibitory peptide, the percentage of ACE inhibition can be determined. This document provides detailed application notes and protocols for utilizing HHL in the assessment of ACE inhibitory peptides from food sources.
The Renin-Angiotensin System and ACE Inhibition
The diagram below illustrates the role of ACE in the Renin-Angiotensin System and the mechanism of its inhibition by ACE inhibitory peptides.
Quantitative Data Summary
The inhibitory potential of a peptide is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.
| Inhibitor | Source/Type | IC50 Value | Reference |
| Captopril | Synthetic Drug (Positive Control) | 1.1 ± 0.05 x 10⁻⁹ M | [5] |
| Lisinopril | Synthetic Drug (Positive Control) | 2.5 ± 0.03 x 10⁻⁹ M | [5] |
| IIPNEVY | Green Coffee Bean Peptide | 57.54 µM | [6] |
| ITPPVMLPP | Green Coffee Bean Peptide | 40.37 µM | [6] |
| Levodopa | Mucuna pruriens | 50.88 ± 2.56 µg/mL | [7] |
| Mucuna pruriens Methanol Extract | Plant Extract | 52.68 ± 2.02 µg/mL | [7] |
| Viola mandshurica Roots | Plant Extract | >46% inhibition at 20% concentration | [8] |
Experimental Protocols
The determination of ACE inhibitory activity using HHL can be performed using two primary methods: spectrophotometry and High-Performance Liquid Chromatography (HPLC).
General Workflow for ACE Inhibition Assay
The following diagram outlines the general experimental workflow for determining ACE inhibitory activity.
Protocol 1: Spectrophotometric Assay
This method is based on the quantification of hippuric acid (HA) after extraction or through a direct colorimetric reaction.[5][9]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Captopril (positive control)
-
Test samples (food protein hydrolysates or isolated peptides)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Enzymatic Reaction:
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to each tube, vortex for 15 seconds to extract the hippuric acid.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Quantification:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate in a vacuum concentrator or by heating at 95°C.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water or buffer.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[7][12]
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (with buffer instead of the sample).
-
A_sample is the absorbance in the presence of the inhibitory peptide.
-
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Assay
The HPLC method offers higher sensitivity and specificity for the quantification of hippuric acid by separating it from the unreacted HHL and other components in the reaction mixture.[13]
Materials:
-
Same as for the spectrophotometric assay.
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile phase (e.g., a mixture of 10 mM KH2PO4, pH 3, and methanol, 50:50, v/v).[8]
Procedure:
-
Enzymatic Reaction and Termination:
-
Follow steps 1-3 of the Spectrophotometric Assay protocol.
-
-
Sample Preparation for HPLC:
-
After stopping the reaction, centrifuge the mixture to pellet any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated based on the peak area of hippuric acid: % Inhibition = [1 - (AUC_inhibitor / AUC_control)] x 100 [8] Where:
-
Mechanism of HHL Cleavage by ACE
The following diagram illustrates the enzymatic cleavage of this compound by ACE to produce Hippuric Acid and His-Leu.
Conclusion
The use of this compound as a substrate provides a reliable and reproducible method for the in vitro assessment of ACE inhibitory activity of peptides derived from food sources. Both spectrophotometric and HPLC-based protocols offer robust platforms for screening and characterizing novel antihypertensive peptides. The choice between the two methods often depends on the required sensitivity, specificity, and available instrumentation. These application notes and protocols serve as a comprehensive guide for researchers in food science and drug development to effectively utilize HHL in their quest for discovering and validating new bioactive compounds for the management of hypertension.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. idpublications.org [idpublications.org]
- 9. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. etflin.com [etflin.com]
- 13. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing substrate concentration of Hippuryl-His-Leu-OH in ACE assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin-Converting Enzyme (ACE) assays utilizing the substrate Hippuryl-His-Leu-OH (HHL).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (HHL) to use in an ACE assay?
The optimal concentration of HHL can vary depending on the specific experimental conditions, such as the source and concentration of ACE. However, a common starting point is a final concentration of 5 mM HHL.[1] Some studies have found optimal concentrations to be around 3.0 mmol/l.[2] It is crucial to perform a substrate concentration curve to determine the ideal concentration for your specific assay conditions, as higher concentrations can lead to substrate inhibition.[2]
Q2: How can I determine the Michaelis-Menten constant (Km) for HHL in my ACE assay?
To determine the Km, you should measure the initial reaction velocity at various HHL concentrations. The data can then be plotted on a Michaelis-Menten plot (velocity vs. substrate concentration) or a Lineweaver-Burk plot (the reciprocal of velocity vs. the reciprocal of substrate concentration). The Km value, which represents the substrate concentration at half-maximal velocity, can then be calculated from these plots. A reported Km value for HHL with serum-derived ACE is 0.9 mmol/l.[2] Another study using an HPLC-based assay reported a Km of 1.34 +/- 0.08 mM.[3]
Q3: What are the common methods for detecting the product of the ACE-HHL reaction?
The enzymatic cleavage of HHL by ACE produces hippuric acid (HA) and the dipeptide His-Leu.[1][4] The two primary methods for quantifying the reaction product are:
-
Spectrophotometry: This method, based on the Cushman and Cheung assay, involves the extraction of hippuric acid with ethyl acetate and its subsequent measurement by UV spectrophotometry, typically at 228 nm.[1][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more sensitive and specific method to separate and quantify hippuric acid from the reaction mixture without the need for extraction.[3][7] This method can help to avoid overestimation of ACE activity that can occur with the extraction method.[1]
Q4: What factors can influence the activity of ACE in the assay?
Several factors can impact ACE activity, and it is essential to control them for reproducible results:
-
Chloride Ion Concentration: ACE activity is dependent on the concentration of chloride ions. An optimal concentration of 1.1 mol/l potassium chloride has been reported.[2]
-
Temperature: A standard incubation temperature is 37°C.[1][4]
-
Inhibitors: The presence of ACE inhibitors, such as captopril or certain peptides, will decrease enzyme activity.[2][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no ACE activity detected. | 1. Inactive enzyme. 2. Suboptimal assay conditions (pH, temperature, chloride concentration). 3. Presence of an unknown inhibitor in the sample. | 1. Use a fresh batch of ACE or a positive control inhibitor like captopril to verify assay setup. 2. Verify the pH, temperature, and salt concentration of your buffers.[2] 3. Prepare samples with appropriate dilutions to minimize inhibitor concentration. |
| High background signal. | 1. Contamination of reagents. 2. Incomplete extraction of hippuric acid (in spectrophotometric assays). 3. Presence of interfering substances in the sample that absorb at 228 nm. | 1. Use high-purity reagents and water. 2. Optimize the extraction procedure. 3. Consider using an HPLC-based method for better specificity.[3] Run a blank reaction without the enzyme to measure the background absorbance. |
| Poor reproducibility between replicates. | 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Temperature fluctuations during the assay. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Use a timer to ensure consistent incubation periods for all samples.[1][4] 3. Ensure a stable temperature in the water bath or incubator. |
| Non-linear reaction rate over time. | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Measure initial velocities where the reaction rate is linear. This may require shorter incubation times or lower enzyme concentrations. 2. Ensure the enzyme is stored correctly and is stable under the assay conditions. 3. Dilute the enzyme or reduce the incubation time. |
| Decreased activity at high HHL concentrations. | Substrate inhibition. | Perform a substrate concentration curve to identify the optimal HHL concentration and avoid using concentrations that lead to inhibition.[2] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of ACE Activity
This protocol is based on the method of Cushman and Cheung.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES or Borate buffer, pH 8.3, containing 300 mM NaCl.[9]
-
Substrate Solution: Prepare a stock solution of this compound (HHL) in the assay buffer. A typical final concentration in the assay is 5 mM.[1]
-
ACE Solution: Dilute ACE enzyme to the desired concentration in the assay buffer.
-
Stopping Reagent: 1 N HCl.
-
Extraction Solvent: Ethyl acetate.
-
-
Assay Procedure:
-
Pre-incubate 50 µL of the substrate solution with 25 µL of the test sample (or buffer for control) at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 25 µL of the ACE solution and incubate at 37°C for 30-60 minutes.[1][11]
-
Stop the reaction by adding 250 µL of 1 N HCl.[10]
-
Add 1.5 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.[10]
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the dried hippuric acid in a suitable volume of deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.[5]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of hippuric acid.
-
Calculate the concentration of hippuric acid produced in your samples based on the standard curve.
-
ACE activity is expressed as the amount of hippuric acid produced per unit of time.
-
Protocol 2: HPLC-Based Determination of ACE Activity
This protocol provides a more specific measurement of hippuric acid.
-
Reagent Preparation:
-
Same as the spectrophotometric protocol.
-
-
Assay Procedure:
-
Follow the same incubation and reaction termination steps as in the spectrophotometric protocol.
-
After stopping the reaction, filter the sample through a 0.45 µm filter before injecting it into the HPLC system.
-
-
HPLC Conditions:
-
Data Analysis:
-
Quantify the hippuric acid peak by comparing its area to a standard curve of hippuric acid.
-
Calculate ACE activity based on the amount of hippuric acid produced.
-
Data Presentation
Table 1: Recommended Starting Concentrations for ACE Assay Components
| Component | Recommended Concentration | Reference(s) |
| This compound (HHL) | 3.0 - 5.0 mM | [1][2] |
| Potassium Chloride (KCl) | 1.1 M | [2] |
| Sodium Chloride (NaCl) | 300 mM | [4][5] |
| pH | 8.3 | [2][5] |
Table 2: Kinetic Parameters of ACE with HHL Substrate
| Parameter | Reported Value | Enzyme Source | Reference(s) |
| Michaelis-Menten Constant (Km) | 0.9 mmol/l | Serum | [2] |
| Michaelis-Menten Constant (Km) | 1.34 ± 0.08 mM | Canine Heart Tissue | [3] |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. etflin.com [etflin.com]
- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
Common interferences in the spectrophotometric ACE assay.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using spectrophotometric assays to measure Angiotensin-Converting Enzyme (ACE) activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common substrates used in spectrophotometric ACE assays?
A1: The two most prevalent synthetic substrates are Hippuryl-Histidyl-Leucine (HHL) and N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[1][2] The HHL assay involves the ACE-catalyzed release of hippuric acid, which is then extracted and measured by its absorbance, typically around 228 nm.[3] The FAPGG assay is a direct kinetic measurement where the hydrolysis of FAPGG by ACE causes a decrease in absorbance at 340 nm.[1][4]
Q2: My sample is a complex biological fluid. What are the primary sources of interference I should be aware of?
A2: Complex samples like serum, plasma, or tissue homogenates can introduce several interfering substances. Key categories include:
-
Endogenous Substances: Components naturally present in the sample, such as bilirubin, urea, and uric acid, can inhibit the enzyme or interfere with absorbance readings.
-
Sample Quality Issues: Problems arising from sample collection and handling, such as hemolysis (rupture of red blood cells) and turbidity (cloudiness), can significantly impact results.[5][6]
-
Chemical Contaminants: Additives from sample collection tubes, like chelating agents (e.g., EDTA), can strongly inhibit ACE activity.[3]
Q3: Why is EDTA a critical interferent in the ACE assay?
A3: Angiotensin-Converting Enzyme is a zinc-dependent metalloenzyme, meaning it requires a zinc ion (Zn²⁺) in its active site to function.[4] EDTA (Ethylenediaminetetraacetic acid) is a powerful chelating agent that binds to and removes metal ions from solution. If present in the sample, EDTA will strip the essential Zn²⁺ cofactor from the ACE enzyme, leading to complete or significant inhibition of its activity.[3] Therefore, it is crucial to avoid collecting blood or preparing samples in tubes containing EDTA.
Troubleshooting Guide
This section addresses common problems encountered during the spectrophotometric ACE assay in a question-and-answer format.
Problem 1: High Background Absorbance or Unstable Baseline
Q: My initial absorbance reading is too high, or the baseline is drifting even before the reaction starts. What could be the cause?
A: High background is a common issue that can mask the true signal of the enzymatic reaction. The primary causes are sample turbidity, interfering colored compounds (like hemoglobin or bilirubin), and contaminated reagents.
Troubleshooting Steps:
-
Check for Sample Turbidity:
-
Cause: Lipids, proteins, or particulate matter in the sample can scatter light, leading to artificially high absorbance readings.[7] This is common in lipemic serum or poorly clarified tissue homogenates.
-
Solution: Centrifuge samples at high speed (e.g., >10,000 x g) for 10-15 minutes and use the clear supernatant for the assay. If turbidity persists, sample filtration through a 0.22 µm or 0.45 µm filter may be necessary.
-
Control: Run a "sample blank" containing the sample and all reaction components except the substrate. Subtract this blank reading from your test sample's absorbance.
-
-
Assess for Hemolysis:
-
Cause: Hemoglobin, released from lysed red blood cells, strongly absorbs light in the 400-415 nm range and can also interfere at other wavelengths, affecting assays measured at 340 nm.[6][8]
-
Solution: Visually inspect the sample (serum/plasma) for a pink or red tinge. If hemolysis is suspected, it is best to recollect the sample, ensuring proper phlebotomy technique to prevent cell lysis.[5]
-
Control: Measure a "hemolysis index" by checking the absorbance of the sample at ~415 nm.[8]
-
-
Evaluate Reagent Quality:
-
Cause: Old or contaminated buffers or substrate solutions can contribute to high background. The substrate itself might undergo slow, spontaneous degradation.
-
Solution: Prepare fresh buffers and substrate solutions for each experiment. Ensure all glassware is meticulously clean.
-
Control: Run a "reagent blank" containing all assay components except the enzyme and sample to check for reagent contamination or substrate degradation.
-
Problem 2: Low or No Enzyme Activity Detected
Q: I am getting very low or no change in absorbance, suggesting poor enzyme activity. What should I check?
A: This issue can stem from an inactive enzyme, the presence of inhibitors, or suboptimal assay conditions.
Troubleshooting Steps:
-
Verify Enzyme Integrity:
-
Cause: The ACE enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) or age.
-
Solution: Use a fresh aliquot of the enzyme. Always store enzymes according to the manufacturer's instructions, typically in aliquots at -20°C or -80°C.
-
Control: Run a positive control with a known amount of purified ACE or a control sample with previously established high activity.
-
-
Screen for Inhibitors:
-
Cause: The sample may contain potent ACE inhibitors. This includes chelating agents like EDTA from collection tubes or naturally occurring inhibitory compounds.[3]
-
Solution: Ensure samples were not collected in EDTA tubes. If inhibition is suspected, a dilution series of the sample can be tested. If the inhibition is dose-dependent, it confirms the presence of an inhibitor. For research applications aiming to measure total ACE protein regardless of inhibition, specialized protocols involving EDTA to dissociate the inhibitor followed by reconstitution with zinc may be employed.[9]
-
-
Optimize Assay Conditions:
-
Cause: Incorrect pH, temperature, or substrate concentration can drastically reduce enzyme activity. Each enzyme has an optimal pH and temperature range for maximal function.[10]
-
Solution:
-
pH: Ensure the buffer pH is optimal for the assay (typically pH 8.1-8.3 for the HHL assay).[3]
-
Temperature: Maintain the correct incubation temperature, usually 37°C.[2]
-
Substrate Concentration: Verify that the substrate concentration is not limiting. If it's too low, the reaction rate will be proportionally low.[9]
-
-
Quantitative Data on Common Interferences
The following tables summarize the quantitative impact of common interfering substances.
Table 1: Effect of Hemolysis on Biochemical Assays (Note: Data is for general clinical chemistry tests and serves as an indicator of potential interference in the ACE assay due to the spectral properties of hemoglobin.)
| Hemoglobin (Hb) Concentration | Potential Interference Level | Observed Effects on Analytes |
| < 0.5 g/L | Mild | Can cause clinically significant increases in analytes with high intracellular concentration like AST and LDH.[5] |
| > 1.0 g/L | Moderate | Spectrophotometric interference becomes more pronounced.[5] Can lead to false elevations or reductions depending on the assay wavelength.[6] |
| > 2.5 g/L | Severe | Significant interference across a wide range of spectrophotometric assays is expected.[6] |
Table 2: Effect of Bilirubin on Spectrophotometric ACE Assay
| Bilirubin Concentration | Approximate Inhibition of ACE Activity | Reference |
| ~220 mg/L | 50% | [10] |
| ~250 mg/L (in vitro addition) | 50% | [10] |
Experimental Protocols
Protocol 1: ACE Activity Assay using FAPGG Substrate
This kinetic assay measures the decrease in absorbance at 340 nm as ACE cleaves the FAPGG substrate.
Materials:
-
Spectrophotometer capable of reading at 340 nm with temperature control (37°C).
-
ACE Assay Buffer: 50 mM Tris-HCl buffer containing 300 mM NaCl, pH 8.2.
-
Substrate Solution: N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) dissolved in the assay buffer to a final concentration of 0.8 mM.
-
Sample: Serum, plasma (non-EDTA), or tissue homogenate supernatant.
-
Positive Control: Purified rabbit lung ACE.
Procedure:
-
Pre-warm the spectrophotometer and all reagents to 37°C.
-
Pipette 900 µL of the Substrate Solution into a cuvette.
-
Add 100 µL of the sample (e.g., serum) to the cuvette.
-
Mix immediately by gentle inversion and place the cuvette in the spectrophotometer.
-
Start recording the absorbance at 340 nm immediately. Monitor the decrease in absorbance continuously for 5-10 minutes.
-
The rate of reaction (ΔAbs/min) is the linear portion of the curve.
-
Calculation: ACE activity (U/L) is calculated using the molar extinction coefficient of FAPGG. One unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of FAPGG per minute.
Protocol 2: ACE Activity Assay using HHL Substrate
This endpoint assay measures the amount of hippuric acid (HA) formed from the HHL substrate.
Materials:
-
Hippuryl-Histidyl-Leucine (HHL) Substrate Solution: 5 mM HHL in 100 mM Potassium Phosphate buffer with 300 mM NaCl, pH 8.3.
-
ACE Enzyme Solution or Sample.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl Acetate.
-
Spectrophotometer capable of reading at 228 nm.
Procedure:
-
In a microcentrifuge tube, combine 100 µL of HHL Substrate Solution with 20 µL of the sample (or standard).
-
Incubate the mixture at 37°C for 45 minutes.[3]
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer 750 µL of the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.
-
Re-dissolve the dried hippuric acid residue in 1 mL of deionized water or buffer.
-
Measure the absorbance of the solution at 228 nm against a reagent blank (prepared without enzyme/sample).
-
Calculation: Determine the concentration of hippuric acid from a standard curve and calculate the ACE activity. One unit (U) is typically defined as the amount of enzyme that releases 1 µmol of hippuric acid per minute.
Visualizations
Workflow and Troubleshooting Diagrams
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrophotometric-assay-and-properties-of-the-angiotensin-converting-enzyme-of-rabbit-lung - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of a new assay for measurement of total angiotensin-converting enzyme after inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a spectrophotometric assay for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fluorometric ACE Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in fluorometric Angiotensin-Converting Enzyme (ACE) assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for a fluorometric ACE assay?
A1: The excitation and emission wavelengths are specific to the fluorogenic substrate used in the assay. A common setup for an ACE activity assay might use an excitation wavelength of approximately 320 nm and an emission wavelength of around 405 nm or 420 nm.[1][2] Always consult the specific assay kit's manual for the recommended wavelengths.
Q2: How can I confirm that my ACE enzyme is active?
A2: To confirm the activity of your ACE enzyme, you can use a positive control provided with some assay kits.[1] Running a reaction with a known active ACE enzyme preparation and the fluorogenic substrate should yield a strong fluorescent signal. If the positive control also shows a low signal, the issue may lie with the substrate or other assay components rather than your experimental sample.
Q3: What is fluorescence quenching and how can it cause a low signal?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[3][4] In an ACE assay, this can occur if a substance in the reaction mixture interferes with the fluorophore, causing it to lose its ability to emit light.[3] This interference can result from the presence of certain compounds in the sample or from using a sub-optimal assay buffer.
Troubleshooting Guide for Low Signal
A low or absent fluorescent signal in your ACE assay can be attributed to several factors, ranging from reagent preparation to instrument settings. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Issue 1: Problems with Reagents
A common source of low signal is the degradation or incorrect concentration of critical reagents.
Possible Cause: Inactive or insufficient ACE enzyme. Troubleshooting Steps:
-
Enzyme Titration: Perform an enzyme titration to determine the optimal concentration for a robust signal.[5] This involves running the assay with a range of enzyme concentrations while keeping the substrate concentration constant.
-
Proper Storage and Handling: Ensure the ACE enzyme has been stored at the correct temperature (typically -20°C or lower) and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.
-
Positive Control: If available, use an ACE positive control to verify that the assay components are working correctly.[1]
Possible Cause: Sub-optimal or degraded fluorogenic substrate. Troubleshooting Steps:
-
Substrate Titration: Similar to the enzyme, titrate the substrate concentration to ensure it is not a limiting factor in the reaction.[5]
-
Proper Storage: Protect the fluorogenic substrate from light, as prolonged exposure can cause photobleaching and a decrease in signal.[6] Store it according to the manufacturer's instructions.
-
Fresh Preparation: Prepare fresh dilutions of the substrate before each experiment.
Possible Cause: Presence of inhibitors in the sample. Troubleshooting Steps:
-
Sample Dilution: If your sample contains known or suspected ACE inhibitors, try diluting the sample to reduce the inhibitor concentration.
-
Inhibitor Controls: Run a control reaction with a known ACE inhibitor (e.g., captopril) to confirm that the assay can detect inhibition.[7][8] This will help differentiate between a low signal due to inhibition versus other assay problems.
Issue 2: Incorrect Instrument Settings
Improper configuration of the fluorescence plate reader is a frequent cause of poor signal detection.[5]
Possible Cause: Incorrect excitation and emission wavelengths. Troubleshooting Steps:
-
Verify Wavelengths: Double-check that the excitation and emission wavelengths set on the plate reader match the specifications of your fluorogenic substrate.[5]
-
Filter Check: Ensure that the correct filters are installed in the plate reader for your assay.
Possible Cause: Low gain setting. Troubleshooting Steps:
-
Adjust Gain: The gain setting on the plate reader amplifies the detected signal.[9][10] If the signal is low, increasing the gain may be necessary.[9] However, be cautious as an excessively high gain can increase background noise.[6]
-
Auto-Gain Function: If your plate reader has an auto-gain feature, utilize it to automatically optimize the setting for your samples.[10]
Issue 3: Sub-optimal Experimental Protocol
The experimental procedure itself can introduce variables that lead to a low signal.
Possible Cause: Incorrect incubation time or temperature. Troubleshooting Steps:
-
Optimize Incubation Time: The reaction may not have had enough time to proceed. Perform a time-course experiment to determine the optimal incubation period that yields the strongest signal without reaching a plateau.
-
Verify Temperature: ACE activity is temperature-dependent.[11] Ensure that the incubation is carried out at the temperature recommended in the protocol (often 37°C).[1]
Possible Cause: Inappropriate assay buffer pH. Troubleshooting Steps:
-
Check pH: The pH of the assay buffer is critical for optimal enzyme activity.[12] Verify that the pH of your buffer is within the recommended range for the ACE enzyme.
-
Buffer Compatibility: Ensure that the buffer components are compatible with all reagents and do not interfere with the fluorescence measurement.[13]
Possible Cause: Sample preparation issues. Troubleshooting Steps:
-
Solubility: If your sample is not fully dissolved, it can interfere with the assay. Ensure complete solubilization, using solvents like DMSO or ethanol if necessary, but keep the final concentration low (typically <1%) to avoid enzyme inhibition.[14]
-
Interfering Substances: Some substances in complex samples (e.g., tissue homogenates) can cause non-specific hydrolysis of the substrate or quench the fluorescence.[8] Consider sample purification or using specific inhibitors for other proteases if non-specific activity is suspected.[8]
Data Presentation
Table 1: Troubleshooting Summary for Low Signal in Fluorometric ACE Assay
| Potential Cause | Recommended Action | Expected Outcome |
| Reagent Issues | ||
| Low Enzyme Activity | Perform enzyme titration; check storage conditions. | Increased fluorescence signal with optimal enzyme concentration. |
| Substrate Degradation | Use fresh substrate; protect from light. | Stronger and more stable fluorescence readings. |
| Presence of Inhibitors | Dilute sample; run inhibitor controls. | Signal increases with dilution if inhibition was present. |
| Instrument Settings | ||
| Incorrect Wavelengths | Verify and set correct excitation/emission wavelengths. | Optimal signal detection for the specific fluorophore. |
| Low Gain | Increase gain setting on the plate reader. | Amplified signal, making it easier to detect. |
| Experimental Protocol | ||
| Sub-optimal Incubation | Optimize incubation time and temperature. | Higher signal due to more complete enzymatic reaction. |
| Incorrect Buffer pH | Adjust buffer to the optimal pH for ACE. | Enhanced enzyme activity and a stronger signal. |
| Sample Interference | Improve sample solubility; consider purification. | Reduced background and a clearer, more reliable signal. |
Experimental Protocols
Protocol: Enzyme Titration
-
Prepare a series of dilutions of the ACE enzyme in the assay buffer. A typical range might be from 0.1x to 10x the concentration suggested in the standard protocol.
-
In a 96-well plate, add a constant volume of the fluorogenic substrate to each well.
-
Add the different concentrations of the ACE enzyme to respective wells. Include a "no enzyme" control.
-
Incubate the plate at the recommended temperature for the optimal duration.
-
Measure the fluorescence using the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the enzyme concentration to determine the optimal concentration that provides a robust signal within the linear range of the assay.
Protocol: Substrate Titration
-
Prepare a series of dilutions of the fluorogenic substrate in the assay buffer.
-
In a 96-well plate, add a constant concentration of the ACE enzyme to each well.
-
Add the different concentrations of the substrate to the respective wells. Include a "no substrate" control.
-
Incubate the plate and measure the fluorescence as described in the enzyme titration protocol.
-
Plot the fluorescence intensity against the substrate concentration to identify the concentration that is not rate-limiting.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fluorescence-Based Measurements of Membrane-Bound Angiotensin Converting Enzyme 2 Activity Using Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
Effects of pH and temperature on Hippuryl-His-Leu-OH stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hippuryl-His-Leu-OH under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH and temperature. Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate degradation through hydrolysis of its peptide bonds. Other factors include exposure to oxidative conditions and microbial contamination.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.
Q3: How does pH impact the stability of this compound?
A3: The rate of hydrolysis of the peptide bonds in this compound is pH-dependent. Generally, peptide bonds are most stable in the mid-pH range (around pH 4-6). In strongly acidic or alkaline conditions, the rate of hydrolysis increases, leading to the cleavage of the peptide into smaller fragments.
Q4: What is the effect of temperature on the degradation of this peptide?
A4: Temperature significantly accelerates the degradation of this compound. As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, maintaining low temperatures is crucial for preserving the integrity of the peptide in solution.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway for this compound is the hydrolysis of its peptide bonds. This results in the formation of smaller peptide fragments and individual amino acids, namely Hippuric acid, Glycine, Histidine, and Leucine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of peptide activity or inconsistent experimental results. | Peptide degradation due to improper storage or handling. | 1. Ensure the lyophilized peptide is stored at -20°C or below. 2. After reconstitution, aliquot the solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Prepare fresh solutions for critical experiments. 4. Verify the pH of your experimental buffer; aim for a pH range of 4-6 for optimal stability. |
| Precipitation of the peptide from solution. | The pH of the solution is near the isoelectric point (pI) of the peptide, or the concentration is too high. | 1. Adjust the pH of the buffer to be at least 2 units away from the pI of this compound. 2. If solubility is still an issue, consider using a different buffer system or adding a small amount of an organic co-solvent like DMSO or acetonitrile. Always test for compatibility with your assay. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | 1. Review the storage and handling procedures of your peptide stock and experimental samples. 2. Perform a forced degradation study (see experimental protocols below) to identify the retention times of potential degradation products. 3. Use a stability-indicating analytical method to resolve the parent peptide from its degradants. |
Data Presentation
The following tables provide illustrative data on the stability of this compound under various pH and temperature conditions. This data is based on general principles of peptide stability and should be used as a guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of pH on the Stability of this compound at 37°C over 24 hours
| pH | % Remaining this compound |
| 2.0 | 85.2% |
| 4.0 | 98.5% |
| 6.0 | 97.1% |
| 8.0 | 90.3% |
| 10.0 | 78.6% |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4 over 24 hours
| Temperature (°C) | % Remaining this compound |
| 4 | 99.1% |
| 25 | 95.8% |
| 37 | 92.5% |
| 50 | 81.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions (acidic, alkaline, oxidative, and thermal) to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with a C18 column
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate the mixture at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution (in PBS, pH 7.4) at 70°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC using a C18 column.
-
A suitable mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Calculate the percentage of remaining this compound and the formation of any degradation products.
-
Visualizations
Correcting for Background Absorbance in Colorimetric ACE Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is background absorbance and why is it a problem in a colorimetric ACE assay?
A1: Background absorbance is the signal measured in your assay that is not a result of the specific enzymatic reaction you are studying. It can be caused by various factors, including the inherent color of your sample, turbidity, non-specific reactions of assay reagents, and contamination. High background absorbance can significantly reduce the sensitivity and accuracy of your assay by masking the true signal from ACE activity, leading to an underestimation of the enzyme's efficacy or the potency of an inhibitor. In general, a reagent blank should have an optical density (OD) of 0.15 or less.[1]
Q2: What are the different types of blanks used to correct for background absorbance?
A2: There are two primary types of blanks used in colorimetric assays:
-
Reagent Blank: This control contains all the assay components (buffer, substrate, etc.) except for the sample (e.g., serum, plasma). Its purpose is to measure the absorbance generated by the reagents themselves.[2][3]
-
Sample Blank: This control contains the sample and all assay reagents except for a key component that initiates the specific enzymatic reaction (e.g., the enzyme or the substrate). It is used to account for the intrinsic color and turbidity of the sample.[2][3]
Q3: When should I use a reagent blank versus a sample blank?
A3:
-
Use a reagent blank in every experiment to account for the baseline absorbance of the assay components.
-
Use a sample blank when your samples are colored, turbid, or suspected to contain substances that interfere with the absorbance reading at the detection wavelength.[3][4] If your sample is diluted, the sample blank should also be diluted to the same extent.[5]
Q4: How do I calculate the corrected absorbance?
A4: The corrected absorbance is calculated by subtracting the absorbance of the appropriate blank from the absorbance of your sample.
-
Corrected Absorbance = Sample Absorbance - Blank Absorbance [6]
If you are using both a reagent and a sample blank, the calculation becomes:
-
Corrected Absorbance = (Sample Absorbance - Sample Blank Absorbance) - (Reagent Blank Absorbance - Buffer Blank Absorbance) (where a buffer blank contains only the buffer).
Troubleshooting High Background Absorbance
High background absorbance can be a frustrating issue. The following table outlines common causes and provides actionable solutions to help you troubleshoot your colorimetric ACE assay.
| Potential Cause | Possible Solution(s) |
| Sample Turbidity | - Centrifuge samples to pellet insoluble material. - Filter samples through a 0.22 µm or 0.45 µm filter. Note that this may not be suitable for all sample types. - Dilute the sample to reduce turbidity, ensuring the ACE activity remains within the linear range of the assay.[4] |
| Inherent Sample Color (e.g., from hemolysis or icteric serum) | - Prepare a sample blank for each colored sample to subtract its intrinsic absorbance. - For hemolyzed samples, consider sample preparation methods to remove hemoglobin. |
| Reagent Contamination | - Prepare fresh buffers and reagent solutions using high-purity water. - Ensure all labware is clean and free of contaminants.[7] |
| Non-Specific Substrate Conversion | - Prepare a "no-enzyme" control (reagent blank) to assess the rate of spontaneous substrate degradation. - Ensure the purity of the substrate. |
| High Reagent Concentration | - Optimize the concentrations of all assay components, particularly the substrate and chromogenic reagents, to minimize background signal while maintaining a robust signal-to-noise ratio. |
| Incorrect Wavelength Setting | - Verify that the spectrophotometer is set to the correct wavelength for measuring the product of the enzymatic reaction. |
| Extended Incubation Times | - Adhere strictly to the recommended incubation times in the protocol. Over-incubation can lead to increased non-specific signal. |
| Plate Issues | - Use new, clean microplates for each assay. - Ensure there are no scratches or smudges on the plate wells. |
Experimental Protocols
Protocol 1: Preparation of a Reagent Blank
-
In a designated well of your microplate, add all the components of your reaction mixture (e.g., assay buffer, substrate, and any co-factors) in the same volumes as your experimental samples.
-
In place of your sample (e.g., serum or plasma), add an equal volume of the sample diluent (e.g., assay buffer or deionized water).
-
Incubate the reagent blank alongside your samples according to the assay protocol.
-
Measure the absorbance of the reagent blank at the appropriate wavelength.
Protocol 2: Preparation of a Sample Blank
-
In a separate well for each sample you are testing, add your sample (e.g., serum or plasma) and all the assay reagents except for the enzyme .
-
Add a volume of buffer equal to the volume of the enzyme solution that would normally be added.
-
Incubate the sample blank under the same conditions as your experimental samples.
-
Measure the absorbance of the sample blank. This value represents the background absorbance contributed by the sample itself.
Calculation of Corrected ACE Activity
To obtain the true ACE activity, subtract the rate of absorbance change in the appropriate blank from the rate of absorbance change in your sample.
Corrected Rate (ΔAbs/min) = Rate of Sample (ΔAbs/min) - Rate of Blank (ΔAbs/min)
This corrected rate can then be used in the Beer-Lambert law equation to calculate the enzyme activity.
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for correcting background absorbance in a colorimetric ACE assay.
Caption: Troubleshooting logic for high background absorbance in ACE assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ucallmlabs.com [ucallmlabs.com]
- 3. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 4. MyHach - Customer Service [support.hach.com]
- 5. Hexis - Customer Service [suporte.hexis.com.br]
- 6. Calculate Corrected Absorbance [sourcetable.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Preventing substrate inhibition in kinetic studies with Hippuryl-His-Leu-OH.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting kinetic studies using the substrate Hippuryl-His-Leu-OH (HHL), particularly in the context of Angiotensin-Converting Enzyme (ACE) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HHL) and why is it used in kinetic studies?
A1: this compound (HHL) is a synthetic tripeptide that serves as a substrate for Angiotensin-Converting Enzyme (ACE).[1] ACE cleaves HHL into hippuric acid and the dipeptide His-Leu.[] The rate of formation of these products can be measured to determine ACE activity, making HHL a valuable tool in kinetic assays for studying ACE function and screening for ACE inhibitors.[3][4]
Q2: What is substrate inhibition and why is it a concern with HHL?
A2: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[5] Instead of reaching a maximal velocity (Vmax), the reaction rate peaks and then declines as the substrate concentration increases further. This is a concern with HHL in ACE kinetic assays, as using excessively high concentrations can lead to an underestimation of enzyme activity. One study suggests that HHL concentrations above 3.0 mmol/l can cause inhibition of serum ACE.[6]
Q3: What is the general mechanism of substrate inhibition?
A3: A common mechanism for substrate inhibition involves the binding of a second substrate molecule to a secondary, lower-affinity site on the enzyme-substrate (ES) complex. This forms an unproductive ternary complex (ESS), which cannot proceed to form the product, thereby reducing the overall reaction rate.
Q4: How can I visually identify substrate inhibition in my experimental data?
A4: The most direct way to identify substrate inhibition is by plotting the initial reaction velocity (v₀) against a wide range of HHL concentrations ([S]). If substrate inhibition is occurring, the resulting curve will be non-hyperbolic. It will initially rise, reach a peak at an optimal substrate concentration, and then descend as the substrate concentration is further increased. This contrasts with the typical Michaelis-Menten curve, which plateaus at Vmax.
Troubleshooting Guides
Issue 1: My reaction rate decreases at high concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Substrate Inhibition | Perform a substrate titration experiment over a broad range of HHL concentrations. | You will observe a peak in enzyme activity at an optimal HHL concentration, followed by a decrease at higher concentrations. |
| Substrate or Buffer Contamination | Prepare fresh solutions of HHL and assay buffer. | If the inhibition disappears, the original reagents were likely contaminated. |
| pH Shift | Measure the pH of the reaction mixture at the highest HHL concentration. | If the pH has shifted significantly from the optimal pH for the enzyme, adjust the buffering capacity of your assay buffer. |
Issue 2: I am not sure what concentration of HHL to use to avoid substrate inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Optimal Concentration Data | Consult the literature for typical HHL concentrations used for your specific enzyme source (e.g., serum, purified enzyme). For serum ACE, a concentration of 3.0 mmol/l has been reported as optimal.[6] Other studies have used concentrations around 4.7 mM.[7] | You will find a starting point for your experiments and can then perform a substrate titration around this value to determine the optimal concentration for your specific conditions. |
| Different Enzyme Preparations | Perform a preliminary experiment to determine the Michaelis constant (Km) for HHL with your enzyme preparation. | Knowing the Km (a reported value for serum ACE is 0.9 mmol/l[6]) will help you to select a substrate concentration range that is appropriate for your kinetic study and to identify the onset of inhibition. |
Data Presentation
Table 1: Reported Kinetic Parameters for this compound with Angiotensin-Converting Enzyme (ACE)
| Enzyme Source | Michaelis Constant (Km) | Optimal Substrate Concentration | Notes |
| Serum | 0.9 mmol/l[6] | 3.0 mmol/l[6] | Higher concentrations were found to cause inhibition.[6] |
| Not Specified | 3.199 (units not specified) | Not Specified | This value was determined in the absence of an inhibitor. |
| Not Specified | Not Specified | 4.7 mM[7] | This concentration was used in an assay for ACE inhibitory activity.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound to Avoid Substrate Inhibition
-
Prepare Reagents:
-
Assay Buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3.
-
ACE Solution: Prepare a stock solution of Angiotensin-Converting Enzyme at a suitable concentration in the assay buffer.
-
HHL Stock Solution: Prepare a high-concentration stock solution of this compound in the assay buffer.
-
-
Substrate Dilution Series:
-
Prepare a series of dilutions of the HHL stock solution in the assay buffer to cover a wide range of final concentrations (e.g., 0.1 mM to 10 mM).
-
-
Enzyme Assay:
-
For each HHL concentration, add a fixed amount of the ACE solution to a reaction vessel (e.g., a microplate well or a cuvette).
-
Initiate the reaction by adding the corresponding HHL dilution.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
Measure the rate of product formation (hippuric acid or His-Leu) at several time points using a suitable detection method (e.g., HPLC, spectrophotometry after derivatization).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each HHL concentration.
-
Plot v₀ versus the HHL concentration.
-
Identify the concentration at which the velocity is maximal. This is the optimal substrate concentration. Concentrations higher than this are likely to cause substrate inhibition.
-
Mandatory Visualization
Caption: Mechanism of substrate inhibition.
Caption: Workflow to identify substrate inhibition.
References
- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues with Hippuryl-His-Leu-OH and how to resolve them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Hippuryl-His-Leu-OH (HHL) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (HHL) is a synthetic peptide that serves as a substrate for Angiotensin-Converting Enzyme (ACE).[][2][3] Its primary application is in in vitro assays to measure ACE activity and to screen for ACE inhibitors.[][4][5] The enzyme cleaves HHL into hippuric acid and the dipeptide His-Leu.
Q2: I'm having trouble dissolving this compound in water. Is this normal?
A2: Yes, it is normal to experience difficulty dissolving HHL in pure water. It has low aqueous solubility.[][6]
Q3: What are the recommended solvents for dissolving this compound?
A3: For initial solubilization, organic solvents or acidic solutions are recommended. Dimethyl sulfoxide (DMSO) and methanol are effective organic solvents.[][6] Acetic acid is also a good choice, with a reported solubility of approximately 50 mg/mL. For use in biological assays, dissolving in a minimal amount of DMSO and then diluting with the assay buffer is a common practice.[7][8]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is advisable to first dissolve the peptide in a small volume of an organic solvent like DMSO.[8] Once fully dissolved, you can slowly add your aqueous buffer of choice to achieve the desired final concentration. It is crucial to add the aqueous solution slowly while vortexing to prevent precipitation.
Q5: What is the recommended storage condition for lyophilized this compound and its solutions?
A5: Lyophilized HHL powder should be stored at -20°C. Solutions of HHL in DMSO or other organic solvents can also be stored at -20°C for short periods, however, for long-term storage, it is best to prepare fresh solutions.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| The peptide won't dissolve in my aqueous buffer. | This compound has inherently low solubility in neutral aqueous solutions. | 1. Use an organic solvent: First, dissolve the peptide in a minimal amount of DMSO. Then, slowly add the aqueous buffer to the DMSO stock solution while vortexing.[8]2. Use an acidic solution: Try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid.[7]3. Adjust the pH: Since HHL is a peptide, its charge and solubility are pH-dependent. Adjusting the pH of your buffer may improve solubility. For basic peptides, a slightly acidic pH can help, while for acidic peptides, a slightly basic pH might be better.[7] |
| The peptide precipitates out of solution after adding the aqueous buffer. | The solubility limit of the peptide in the final buffer composition has been exceeded. | 1. Decrease the final concentration: The most straightforward solution is to prepare a more dilute final solution.2. Increase the percentage of organic co-solvent: If your experimental setup allows, increasing the final concentration of the organic solvent (e.g., DMSO) can help keep the peptide in solution. However, be mindful that high concentrations of organic solvents can interfere with enzyme activity.[9][10]3. Sonication: Brief sonication can help to break up aggregates and improve dissolution.[11] |
| I observe inconsistent results in my ACE inhibition assay. | This could be due to incomplete dissolution of the HHL substrate, leading to variability in the actual substrate concentration. | 1. Ensure complete dissolution: Before use, visually inspect your HHL solution to ensure it is clear and free of any particulates.2. Prepare fresh solutions: It is recommended to prepare fresh HHL solutions for each experiment to avoid potential degradation or precipitation over time. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Observation | Source |
| Acetic Acid | ~50 mg/mL | Clear, colorless to very faintly yellow solution | |
| Water | 50 mg/mL | Clear, colorless solution | [11] |
| Water | Low | Difficult to dissolve | [][6] |
| Dimethyl sulfoxide (DMSO) | Soluble | Can be dissolved | [][6] |
| Methanol | Soluble | Can be dissolved | [][6] |
Note: The solubility in water can be pH-dependent. The high concentration reported may be in a specific buffer system.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the Peptide: Allow the lyophilized HHL powder to equilibrate to room temperature before opening the vial to minimize moisture absorption. Weigh the desired amount of peptide in a microcentrifuge tube.
-
Initial Dissolution: Add a small volume of DMSO (e.g., 100 µL for 1-5 mg of peptide) to the tube. Vortex thoroughly until the peptide is completely dissolved.
-
Dilution with Aqueous Buffer: While vortexing, slowly add your desired aqueous buffer (e.g., Tris-HCl buffer, pH 8.3) dropwise to the DMSO solution until the final desired concentration is reached.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate. If precipitation occurs, refer to the troubleshooting guide.
-
Storage: Use the solution immediately or store at -20°C for short-term use. It is highly recommended to prepare fresh solutions for each experiment.
Visualizations
Logical Workflow for Troubleshooting HHL Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility problems with this compound.
Experimental Workflow for an ACE Inhibition Assay
Caption: A diagram illustrating the key steps in a typical Angiotensin-Converting Enzyme (ACE) inhibition assay using HHL as a substrate.
References
- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 3. scbt.com [scbt.com]
- 4. biobasic.com [biobasic.com]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. chembk.com [chembk.com]
- 7. jpt.com [jpt.com]
- 8. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Angiotensin-Converting Enzyme (ACE) Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of chloride ion concentration in Angiotensin-Converting Enzyme (ACE) activity assays. Accurate determination of ACE activity is vital for researchers in hypertension, cardiovascular disease, and drug development targeting the Renin-Angiotensin System (RAS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my ACE activity lower than expected?
A1: Low ACE activity can stem from several factors, but a primary suspect is suboptimal chloride ion concentration in your assay buffer. ACE is a chloride-dependent enzyme, and its activity is significantly influenced by the concentration of chloride ions.[1][2] The activation is substrate-dependent, meaning different substrates may require different optimal chloride concentrations for maximal enzyme activity.[1][2]
-
Troubleshooting Steps:
-
Verify Buffer Composition: Check the final concentration of NaCl or other chloride salts in your reaction buffer. Ensure it aligns with the recommended concentration for your specific ACE source (e.g., lung, kidney, serum) and substrate.
-
Optimize Chloride Concentration: If you are using a non-standard substrate or ACE source, perform a chloride titration experiment. Test a range of NaCl concentrations (e.g., 0 mM to 1000 mM) to determine the optimal concentration for your specific assay conditions.
-
Check for Interfering Ions: While less common, other anions can compete with chloride, potentially inhibiting ACE activity. Ensure your sample or reagents do not contain high concentrations of interfering ions.
-
Enzyme Integrity: Confirm that your ACE enzyme has been stored correctly and has not lost activity due to improper handling or freeze-thaw cycles.
-
Q2: My ACE activity results are inconsistent and not reproducible. Could chloride concentration be the cause?
A2: Yes, variability in chloride concentration is a common source of inconsistent results in ACE activity assays. Minor, unintended variations in the final chloride concentration between wells or experiments can lead to significant fluctuations in measured ACE activity.
-
Troubleshooting Steps:
-
Precise Reagent Preparation: Ensure meticulous preparation of all buffers and reagent solutions. Use calibrated pipettes and ensure thorough mixing to maintain a consistent chloride concentration across all samples.
-
Sample-Induced Variation: Be aware that the sample itself (e.g., serum, tissue homogenate) can contribute ions to the final reaction mixture, altering the chloride concentration. Consider measuring the chloride content of your sample or dialyzing the sample against the assay buffer.
-
Evaporation: In microplate-based assays, evaporation from wells, especially outer wells, can concentrate solutes, including chloride. Use plate sealers and minimize the time the plate is uncovered.
-
pH Stability: The optimal pH for ACE activity can be influenced by chloride concentration.[3] Ensure your buffer has sufficient capacity to maintain a stable pH throughout the assay.
-
Q3: What is the optimal chloride concentration for my ACE assay?
A3: The optimal chloride concentration is not universal and depends on the ACE source (e.g., tissue, species, recombinant vs. native) and the substrate used.[1] For instance, the cleavage of angiotensin I by ACE is activated by chloride ions, whereas the hydrolysis of other substrates like bradykinin can be inhibited by high chloride concentrations.[1]
-
General Guidelines:
-
Physiological chloride concentration in human plasma is around 100 mM.[4]
-
For many standard assays using artificial substrates like Hip-His-Leu or FAPGG, a higher concentration is often required for maximal activity.
-
Refer to the tables below for experimentally determined optimal concentrations for various conditions. If your specific conditions are not listed, an optimization experiment is highly recommended.
-
Quantitative Data: Optimal Chloride Concentrations for ACE Activity
The following tables summarize experimentally determined optimal chloride concentrations for ACE activity under different conditions.
Table 1: Optimal Chloride Concentration by ACE Source and Substrate
| ACE Source | Substrate | Optimal Chloride Concentration (mM) | Fold Increase in Activity (Compared to low/no Cl-) | Reference |
| Sheep Kidney | Hip-His-Leu | 400 - 1000 | Not Specified | [5] |
| Sheep Lung | Hip-His-Leu | 700 | 2.73 (compared to physiological concentration) | [5] |
| Sheep Serum | Hip-His-Leu | 1000 | 1.70 (compared to physiological concentration) | [5] |
| Testicular ACE (tACE) | Angiotensin I | >500 | Not Specified | [6] |
Table 2: Effect of Chloride on Inhibitor Potency (IC50)
| Inhibitor | ACE Isoform | NaCl Concentration (mM) | Change in IC50 | Reference |
| Captopril | Testicular ACE (tACE) | 500 | 3.3-fold decrease | [6] |
| MLN-4760 | ACE2 | 500 | 10-fold decrease | [6] |
Diagrams and Workflows
Mechanism of Chloride Activation
Chloride ions act as allosteric activators of ACE. Binding of chloride to specific sites on the enzyme induces a conformational change that enhances substrate binding and catalysis.[3]
Caption: Mechanism of allosteric activation of ACE by chloride ions.
General Experimental Workflow for ACE Activity Assay
This workflow outlines the key steps in a typical ACE activity assay. The critical point for chloride consideration is in the preparation of the assay buffer.
Caption: General workflow for an in vitro ACE activity assay.
Troubleshooting Logic for Low ACE Activity
Use this decision tree to diagnose potential issues with your ACE assay, with a focus on chloride-related problems.
Caption: Troubleshooting decision tree for low ACE activity.
Detailed Experimental Protocol: Spectrophotometric ACE Activity Assay
This protocol is a generalized method for determining ACE activity using the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG). The hydrolysis of FAPGG by ACE leads to a decrease in absorbance at 340 nm.
1. Materials and Reagents
-
ACE enzyme (from rabbit lung, bovine lung, or other sources)
-
FAPGG (substrate)
-
HEPES or Tris buffer
-
Sodium Chloride (NaCl)
-
Zinc Chloride (ZnCl₂)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
-
Calibrated pipettes
2. Reagent Preparation
-
Assay Buffer (50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3):
-
Dissolve HEPES and NaCl in deionized water.
-
Add ZnCl₂ from a concentrated stock solution.
-
Adjust the pH to 8.3 with NaOH.
-
Bring to final volume with deionized water. Note: The NaCl concentration of 300 mM is a common starting point. This may need to be optimized as discussed above.
-
-
ACE Enzyme Solution:
-
Reconstitute or dilute the ACE enzyme in Assay Buffer to the desired working concentration (e.g., 10-20 mU/mL).
-
Prepare fresh daily and keep on ice.
-
-
FAPGG Substrate Solution:
-
Dissolve FAPGG in Assay Buffer to a final concentration of ~0.5-1.0 mM. This may require gentle warming and vortexing.
-
Prepare fresh daily and protect from light.
-
3. Assay Procedure
-
Set up the microplate: Designate wells for blanks, controls, and samples.
-
Add reagents to wells:
-
Blank wells: Add 180 µL of Assay Buffer.
-
Enzyme Control wells: Add 160 µL of Assay Buffer and 20 µL of ACE Enzyme Solution.
-
Sample wells: Add 160 µL of the sample (or inhibitor) diluted in Assay Buffer and 20 µL of ACE Enzyme Solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate and for any inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the FAPGG Substrate Solution to all wells (except the blank). The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader (pre-warmed to 37°C) and begin measuring the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) for each well by selecting a linear portion of the kinetic curve.
-
Calculate the ACE activity using the following formula:
ACE Activity (U/L) = (ΔAbs/min * Total Assay Volume (mL) * 1000) / (ε * Pathlength (cm) * Enzyme Volume (mL))
Where:
-
ε (Molar extinction coefficient of FAPGG) ≈ 0.65 mM⁻¹cm⁻¹ (This can vary slightly; refer to your FAPGG supplier's data sheet).
-
Pathlength is typically determined by the volume in the well for most plate readers, or can be standardized.
-
By carefully controlling the chloride ion concentration and following a robust protocol, researchers can achieve accurate and reproducible measurements of ACE activity.
References
- 1. Angiotensin-I converting enzyme (ACE): structure, biological roles, and molecular basis for chloride ion dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of angiotensin converting enzyme: dependence on chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Residues affecting the chloride regulation and substrate selectivity of the angiotensin‐converting enzymes (ACE and ACE2) identified by site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ACE Substrates: Hippuryl-His-Leu-OH vs. FAPGG
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate determination of Angiotensin-Converting Enzyme (ACE) activity. This guide provides an objective comparison of two widely used ACE substrates, Hippuryl-His-Leu-OH (HHL) and N-(3-[2-Furyl]acryloyl)-Phe-Gly-Gly (FAPGG), supported by experimental data and detailed protocols.
This comparison outlines the fundamental differences in the assay principles, kinetic parameters, and experimental workflows for HHL and FAPGG, enabling an informed decision for designing ACE inhibition assays and screening potential drug candidates.
At a Glance: HHL vs. FAPGG
| Feature | This compound (HHL) | N-(3-[2-Furyl]acryloyl)-Phe-Gly-Gly (FAPGG) |
| Assay Principle | HPLC-based or fluorometric detection of cleaved products. | Spectrophotometric measurement of the decrease in absorbance. |
| Detection Method | Quantification of Hippuric Acid (HA) or His-Leu. | Continuous monitoring of FAPGG hydrolysis. |
| Kinetic Parameter (Km) | ~1.34 mM[1] | ~0.2546 mM |
| Typical Wavelength | 228 nm (for HA detection via HPLC) | 340 nm or 345 nm[2][3] |
| Assay Complexity | Multi-step, requires extraction and chromatographic separation. | Simpler, direct kinetic measurement. |
| Throughput | Lower, less suitable for high-throughput screening. | Higher, amenable to automated plate reader formats. |
Biochemical Overview
This compound (HHL) is a traditional substrate for ACE, an enzyme that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. The enzymatic cleavage of HHL by ACE yields hippuric acid (HA) and the dipeptide His-Leu. The quantification of these products forms the basis of the ACE activity assay.
FAPGG is a synthetic chromogenic substrate specifically designed for a more direct and continuous monitoring of ACE activity. ACE hydrolyzes FAPGG into N-(3-[2-furyl]acryloyl)-Phe (FAP) and Gly-Gly. This cleavage leads to a decrease in absorbance at 340 nm, which can be measured kinetically to determine enzyme activity.
Experimental Performance and Applications
The choice between HHL and FAPGG often depends on the specific requirements of the experiment, such as the need for high throughput versus detailed kinetic analysis.
The HHL assay, particularly when coupled with High-Performance Liquid Chromatography (HPLC), is considered a highly sensitive and specific method.[1] It allows for the precise quantification of the reaction product, hippuric acid. However, this method involves multiple steps, including an extraction phase to separate the hippuric acid from the unreacted substrate, making it more laborious and less suited for screening a large number of inhibitors.
Conversely, the FAPGG assay is a simpler and more direct method.[2] The continuous spectrophotometric measurement allows for real-time monitoring of the enzymatic reaction, making it ideal for high-throughput screening of potential ACE inhibitors in a microplate format.[2] Studies have shown a good correlation between the results obtained with FAPGG and other methods, though it is recommended to carefully control the ACE activity level in the assay for reproducible inhibitory potency values.[2]
Experimental Protocols
ACE Activity Assay using HHL with HPLC Detection
This protocol is based on the principle of quantifying the hippuric acid formed from the enzymatic cleavage of HHL.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound (HHL)
-
Sodium Borate Buffer (pH 8.3)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Mobile Phase for HPLC (e.g., a mixture of potassium phosphate buffer and methanol)
Procedure:
-
Substrate Preparation: Prepare a solution of HHL in sodium borate buffer containing NaCl.
-
Enzyme Reaction:
-
Pre-incubate the ACE solution with the test sample (potential inhibitor) or buffer (control) at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination: Stop the reaction by adding HCl.
-
Extraction: Extract the hippuric acid produced into an organic solvent like ethyl acetate.
-
Analysis:
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Detect the hippuric acid peak by UV absorbance at 228 nm.
-
-
Quantification: Calculate the ACE activity or inhibition based on the peak area of hippuric acid compared to a standard curve.
ACE Activity Assay using FAPGG with Spectrophotometric Detection
This protocol relies on the continuous monitoring of the decrease in absorbance as FAPGG is hydrolyzed by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
N-(3-[2-Furyl]acryloyl)-Phe-Gly-Gly (FAPGG)
-
HEPES or Tris-HCl Buffer (pH 7.5-8.3)
-
Sodium Chloride (NaCl)
-
Zinc Chloride (ZnCl2)
Procedure:
-
Reagent Preparation: Prepare a buffered solution of FAPGG containing NaCl and ZnCl2.
-
Enzyme Reaction:
-
In a microplate well or cuvette, add the FAPGG substrate solution.
-
Add the test sample (potential inhibitor) or buffer (control).
-
Initiate the reaction by adding the ACE solution.
-
-
Measurement:
-
Immediately place the plate or cuvette in a spectrophotometer capable of kinetic measurements at 37°C.
-
Monitor the decrease in absorbance at 340 nm over a set period.
-
-
Data Analysis:
-
Calculate the rate of decrease in absorbance (slope of the linear portion of the curve).
-
The ACE activity is proportional to this rate. Calculate the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.
-
Visualizing the Processes
To better understand the experimental workflows and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for ACE assay using HHL.
Caption: Experimental workflow for ACE assay using FAPGG.
Caption: Simplified ACE signaling pathway.
Conclusion
Both this compound and FAPGG are effective substrates for measuring Angiotensin-Converting Enzyme activity, each with distinct advantages and disadvantages. The HHL-based HPLC method offers high sensitivity and specificity, making it a gold standard for detailed kinetic studies. However, its complexity and lower throughput can be limiting. The FAPGG-based spectrophotometric assay provides a simpler, more rapid, and high-throughput alternative, which is particularly well-suited for the initial screening of large libraries of potential ACE inhibitors. The choice of substrate should, therefore, be guided by the specific research question, available instrumentation, and desired throughput.
References
- 1. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Spectrophotometric Methods for Angiotensin-Converting Enzyme (ACE) Activity Analysis
The determination of angiotensin-converting enzyme (ACE) activity is crucial in the research and development of antihypertensive drugs and the screening of ACE inhibitory peptides from natural sources. Two of the most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and spectrophotometry. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.
Principle of ACE Activity Assays
ACE is a dipeptidyl carboxypeptidase that plays a key role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. In vitro ACE activity assays typically utilize a synthetic substrate that is hydrolyzed by ACE to yield a product that can be quantified. The inhibitory activity of a compound is determined by measuring the reduction in product formation in the presence of the inhibitor.
Comparison of HPLC and Spectrophotometric Methods
Both HPLC and spectrophotometric methods offer reliable means of measuring ACE activity, each with its own set of advantages and disadvantages. The choice between the two often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.
| Parameter | HPLC Method | Spectrophotometric Method |
| Principle | Chromatographic separation and quantification of the reaction product (e.g., hippuric acid) from the substrate (e.g., Hippuryl-Histidyl-Leucine, HHL). | Measurement of the change in absorbance resulting from the formation of a chromogenic product or the depletion of a substrate. |
| Sensitivity | Generally higher sensitivity and precision.[1] | Sensitivity can vary depending on the substrate and chromogenic agent used. |
| Specificity | High specificity due to the separation of the analyte from other components in the reaction mixture. | Can be susceptible to interference from other compounds in the sample that absorb at the same wavelength. |
| Sample Throughput | Lower throughput due to the time required for chromatographic separation of each sample.[2] | Higher throughput, as multiple samples can be analyzed simultaneously in a microplate reader.[1][3] |
| Cost | Higher initial instrument cost and ongoing operational expenses (e.g., columns, solvents). | Lower instrument cost and generally less expensive reagents.[4] |
| Complexity | More complex operation requiring skilled personnel for method development, maintenance, and troubleshooting. | Simpler operation, making it suitable for routine screening.[1] |
Quantitative Comparison of ACE Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an ACE inhibitor. The following table summarizes IC50 values for the well-known ACE inhibitor, captopril, as determined by both HPLC and spectrophotometric methods in various studies.
| Inhibitor | Method | IC50 | Ki | Reference |
| Captopril | Spectrophotometric (VSP) | 0.00206 ± 0.00005 µg/mL | 7.09 nM | [1] |
| Captopril | HPLC | - | 4.94 nM | [1] |
| Captopril | Colorimetric | 1.1 ± 0.05 x 10⁻⁹ M | - | [3] |
| Lisinopril | Colorimetric | 2.5 ± 0.03 x 10⁻⁹ M | - | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
HPLC Method for ACE Activity Determination
This protocol is based on the quantification of hippuric acid (HA) produced from the hydrolysis of Hippuryl-Histidyl-Leucine (HHL) by ACE.[5]
1. Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Captopril as a standard inhibitor
-
Borate buffer (100 mM, pH 8.3) with 300 mM NaCl
-
Hydrochloric acid (HCl) to stop the reaction
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
ODS C18 column (e.g., 150 mm × 4.6 mm, 5 µm)
2. Procedure:
-
Prepare solutions of HHL (5 mM) and ACE (0.1 U/mL) in the borate buffer.[5]
-
In a microcentrifuge tube, mix 10 µL of HHL solution, 10 µL of ACE solution, and 40 µL of the test inhibitor solution (or buffer for control).[5]
-
Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Stop the reaction by adding 250 µL of HCl.[5]
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.
-
Inject the sample into the HPLC system.
-
Perform chromatographic separation using a mobile phase consisting of acetonitrile and water (e.g., 20:80, v/v, containing 0.05% TFA) at a flow rate of 1 mL/min.[5]
-
Detect the eluted hippuric acid at 228 nm.
-
Calculate the ACE inhibitory activity by comparing the peak area of hippuric acid in the presence and absence of the inhibitor.
Spectrophotometric Method for ACE Activity Determination
This protocol describes a colorimetric assay for ACE activity.[3][4]
1. Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Pyridine
-
Benzene sulfonyl chloride
-
Buffer solution (e.g., phosphate buffer, pH 8.3)
-
Hydrochloric acid (HCl)
2. Procedure:
-
Prepare solutions of HHL and ACE in the appropriate buffer.
-
Add the substrate solution and the test inhibitor solution (or buffer for control) to a reaction vessel.
-
Initiate the reaction by adding the ACE solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 80 minutes).[6]
-
Stop the enzymatic reaction by adding HCl.[6]
-
Add pyridine and benzene sulfonyl chloride to the reaction mixture. A yellow color will develop, which is proportional to the amount of hippuric acid released.[3]
-
Measure the absorbance of the solution at 410 nm.[3]
-
The ACE inhibitory activity is calculated based on the difference in absorbance between the control and the sample containing the inhibitor.
Visualizing the Methodologies
To better illustrate the workflows of ACE activity determination and the comparison between the two methods, the following diagrams are provided.
Caption: General workflow for an in vitro ACE inhibition assay.
Caption: Comparison of the analytical steps in HPLC and spectrophotometric methods.
Conclusion
Both HPLC and spectrophotometric methods are valuable tools for the determination of ACE activity. The HPLC method offers higher sensitivity and specificity, making it ideal for detailed kinetic studies and the analysis of complex samples.[1] In contrast, the spectrophotometric method is simpler, more cost-effective, and allows for higher throughput, rendering it well-suited for the initial screening of large numbers of potential ACE inhibitors.[1][3] The selection of the most appropriate method will ultimately depend on the specific research question, available resources, and the desired level of analytical detail.
References
- 1. Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Determining the IC50 of ACE Inhibitors Using the Hippuryl-His-Leu-OH Assay: A Comparative Guide
The accurate determination of the half-maximal inhibitory concentration (IC50) is a critical step in the development of angiotensin-converting enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and heart failure.[1][2] The Hippuryl-His-Leu-OH (HHL) assay remains a widely utilized method for this purpose. This guide provides a detailed comparison of the HHL assay with alternative methods, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their evaluation of potential ACE inhibitors.
The Renin-Angiotensin System and ACE Inhibition
The renin-angiotensin system (RAS) is a crucial regulator of blood pressure. Angiotensin-converting enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.[1]
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.
Comparison of ACE Inhibition Assays
Several methods exist for determining ACE inhibitory activity, each with its own advantages and disadvantages. The choice of assay can significantly impact the resulting IC50 values, highlighting the importance of consistency and clear reporting in experimental design.[3]
| Assay Method | Principle | Advantages | Disadvantages |
| Hippuryl-His-Leu (HHL) Assay | Spectrophotometric or HPLC detection of hippuric acid (HA) produced from the hydrolysis of HHL by ACE.[1][4] | Well-established, reliable, and widely cited.[5] | Can be tedious due to the required extraction step for HA.[1][4] Potential for overestimation of ACE activity if unhydrolyzed HHL is co-extracted.[4] |
| Furanacryloyl-Phe-Gly-Gly (FAPGG) Assay | A decrease in absorbance is measured as FAPGG is hydrolyzed by ACE. | Simpler and faster than the HHL assay as it does not require an extraction step. Suitable for high-throughput screening. | IC50 values can differ significantly from those obtained with the HHL assay.[3][5] |
| Fluorometric Assays | Utilizes a fluorogenic substrate that is cleaved by ACE to release a fluorescent product.[6][7] | High sensitivity, simple, and amenable to high-throughput screening in a microplate format.[7] | Requires a fluorescence plate reader. The substrate can be more expensive. |
| Colorimetric Assays | Involve a chromogenic reaction where the product of ACE activity reacts to form a colored compound.[4][8] | Can be performed in a 96-well plate format for high-throughput screening. Avoids the need for organic extraction.[8] | May have lower sensitivity compared to fluorometric assays. |
Experimental Data: IC50 Values of Common ACE Inhibitors
The IC50 values for ACE inhibitors can vary depending on the assay method and experimental conditions.[3][5] The following table summarizes reported IC50 values for well-known inhibitors, primarily determined using the HHL assay.
| ACE Inhibitor | IC50 Value (nM) | Assay Method |
| Captopril | 1.1 ± 0.05[8] | HHL (Colorimetric) |
| Captopril | 4.1[5] | HHL |
| Lisinopril | 2.5 ± 0.03[8] | HHL (Colorimetric) |
| Enalaprilat | 183.2 ± 10.6 (as Sec-Pro-Phe-OMe)[9] | Not Specified |
| Various Peptides | 0.50 - 307.61 µM[9] | Not Specified |
Note: It is crucial to include a reference standard like captopril in ACE inhibitory assays to ensure data reliability and allow for comparison across different studies.[3]
Detailed Experimental Protocol: Hippuryl-His-Leu (HHL) Assay
This protocol outlines the steps for determining the IC50 of a test compound using the traditional HHL assay with spectrophotometric detection.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Test inhibitor (e.g., Captopril as a positive control)
-
Sodium borate buffer (0.1 M, pH 8.3) containing 0.3 M NaCl
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in deionized water.
-
Dissolve HHL in the sodium borate buffer to the desired concentration (e.g., 8 mM).[10]
-
Prepare a series of dilutions of the test inhibitor and the positive control (e.g., Captopril) in the sodium borate buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add 50 µL of the HHL substrate solution.[10]
-
Add 50 µL of the test inhibitor dilution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 100 µL of the ACE solution.[10]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-90 minutes).[10]
-
-
Reaction Termination and Extraction:
-
Quantification of Hippuric Acid:
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness, for example, by heating at 100°C.[10]
-
Re-dissolve the dried HA residue in a known volume of deionized water (e.g., 3 mL).[10]
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[10][11]
-
-
Calculation of IC50:
-
Calculate the percentage of ACE inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by regression analysis.[10][12]
-
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ACE-inhibitory activity assay: IC50 [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl | springermedizin.de [springermedizin.de]
- 11. tandfonline.com [tandfonline.com]
- 12. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Assays: Focus on Hippuryl-His-Leu-OH (HHL)
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of angiotensin-converting enzyme (ACE) activity is critical for the discovery and development of novel antihypertensive therapeutics. This guide provides a detailed comparison of the widely used Hippuryl-His-Leu-OH (HHL) based assays with a prominent alternative, offering insights into their reproducibility, accuracy, and experimental protocols.
The renin-angiotensin system (RAS) is a crucial signaling pathway in the regulation of blood pressure. Angiotensin-converting enzyme (ACE) is a key enzyme in this system, converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major therapeutic strategy for hypertension. The HHL assay, in its various formats, has been a cornerstone for in vitro assessment of ACE inhibitory activity.
Performance Comparison of ACE Assays
The choice of assay for determining ACE activity can significantly impact the results, influencing parameters such as the half-maximal inhibitory concentration (IC50) of potential drug candidates. This section compares the performance of HHL-based assays with the Furanacryloyl-Phe-Glu-Glu (FA-PGG) assay, a common alternative.
| Assay Method | Substrate | Detection Method | Reproducibility (Relative Standard Deviation %) | Key Advantages | Key Disadvantages |
| HHL-HPLC | This compound (HHL) | High-Performance Liquid Chromatography (HPLC) | 2-18%[1][2] | High sensitivity and precision[3] | Requires specialized equipment, lower throughput[3] |
| HHL-Spectrophotometric | This compound (HHL) | UV-Vis Spectrophotometry | ~7% in the absence of inhibitor[1][4] | Simple operation, suitable for multiple samples[3] | Involves an extraction step, potential for interference |
| FA-PGG | Furanacryloyl-Phe-Glu-Glu (FA-PGG) | UV-Vis Spectrophotometry | ~7% in the absence of inhibitor, 1-18% with inhibitors[1][4] | Fewer steps, less time and chemical consumption[1][4] | IC50 values may differ from HHL-based assays[2] |
Studies have shown that while both HHL and FA-PGG assays demonstrate good performance with relative standard deviations (RSD) around 7% in the absence of inhibitors, the presence of inhibitors can increase this variability to between 1% and 18% for both methods.[1][4] A key finding is that the HPLC-based HHL assay generally exhibits higher sensitivity and precision compared to spectrophotometric methods.[3] However, the simpler and less time-consuming FA-PGG assay is often recommended for screening clear peptide samples.[1][4] It is important to note that IC50 values obtained with the FA-PGG assay can be significantly different from those obtained with the HHL assay, highlighting the importance of consistency in the chosen method for comparative studies.[2]
Signaling Pathway and Experimental Workflow
To understand the context of these assays, a depiction of the Renin-Angiotensin System is provided below, followed by a generalized workflow for comparing different ACE assays.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and validity of experimental results. Below are the protocols for the HHL-HPLC, HHL-Spectrophotometric, and FA-PGG assays.
HHL-HPLC Assay Protocol
This method quantifies the hippuric acid (HA) produced from the enzymatic cleavage of HHL by ACE using High-Performance Liquid Chromatography.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound (HHL)
-
Tris-HCl buffer (50 mmol/L, pH 8.3) containing 300 mmol/L NaCl
-
Glacial acetic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C8 or C18 HPLC column
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 50 µL of the HHL substrate solution (3.0 mmol/L in Tris buffer), 50 µL of the ACE solution (1.25 mU), and 50 µL of the test inhibitor solution (or buffer for control).[5]
-
Incubation: Incubate the mixture for 30 minutes at 37°C.[5]
-
Reaction Termination: Stop the reaction by adding 150 µL of glacial acetic acid.[5]
-
HPLC Analysis:
-
Quantification: Determine the concentration of hippuric acid by comparing the peak area to a standard curve of known hippuric acid concentrations.
HHL-Spectrophotometric Assay Protocol
This method also measures the formation of hippuric acid but relies on its extraction and subsequent UV absorbance measurement.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
This compound (HHL)
-
Borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Distilled water
Procedure:
-
Reaction Setup: To 0.25 mL of a borate buffer solution containing 5 mM HHL, add 0.1 mL of the serum or sample containing ACE.[6]
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.[6]
-
Reaction Termination: Stop the enzymatic reaction by adding HCl.[6]
-
Extraction: Extract the hippuric acid produced with 1.5 mL of ethyl acetate.[6]
-
Evaporation and Reconstitution: Separate the supernatant and evaporate the ethyl acetate. Dissolve the resulting residue in 2 mL of pure water.[6]
-
Measurement: Measure the absorbance of the solution at 228 nm to determine the amount of hippuric acid.[6]
FA-PGG Spectrophotometric Assay Protocol
This assay measures the decrease in absorbance at 340 nm as ACE hydrolyzes the substrate FA-PGG.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
Furanacryloyl-Phe-Glu-Glu (FA-PGG)
-
Tris-HCl buffer (100 mM, pH 8.3) containing 0.3 M NaCl
-
Test inhibitor solutions
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 50 µL of FA-PGG solution, 10 µL of ACE (0.1 U/mL), and 40 µL of the sample (or buffer for control).[7]
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of 30 minutes at 37°C.[1] The rate of decrease in absorbance is proportional to the ACE activity.
-
Inhibitor Analysis: To determine the IC50 of an inhibitor, perform the assay with varying concentrations of the inhibitor and calculate the percentage of ACE inhibition for each concentration.
References
- 1. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Angiotensin-Converting Enzyme (ACE) with Hippuryl-His-Leu and Alternative Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters of Angiotensin-Converting Enzyme (ACE) with its commonly used substrate, Hippuryl-His-Leu (HHL), and other synthetic alternatives. The data presented is supported by experimental findings from peer-reviewed literature to assist researchers in selecting the most appropriate substrate and methodology for their ACE activity assays.
Performance Comparison: Kinetic Parameters of ACE with Various Substrates
The efficiency of ACE catalysis varies significantly with different synthetic substrates. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are critical parameters for evaluating this efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction.
Below is a summary of experimentally determined kinetic parameters for ACE with Hippuryl-His-Leu and two other common substrates, N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) and Benzoyl-Gly-His-Leu (Bz-Gly-His-Leu).
| Substrate | Km (mM) | Vmax | Source Organism of ACE |
| Hippuryl-His-Leu (HHL) | 1.8 | 0.42 µmol/min | Rabbit Lung |
| Hippuryl-His-Leu (HHL) | 0.21 | Not specified | Not specified |
| N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) | 0.055 ± 0.006 | 907 ± 41 units/g | Avian Small Intestine |
| Benzoyl-Gly-His-Leu (Bz-Gly-His-Leu) | 0.18 | 35.59 µmol/min/mL | Sheep Lung[1] |
Note: The Vmax values are presented in the units reported in the respective studies. Direct comparison of Vmax across different studies may be challenging due to variations in enzyme preparation purity and assay conditions.
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate kinetic analysis. The following section outlines the classical spectrophotometric assay for determining ACE activity using Hippuryl-His-Leu as the substrate, commonly known as the Cushman and Cheung method.
Detailed Experimental Protocol: ACE Activity Assay using Hippuryl-His-Leu (Cushman and Cheung Method)
This spectrophotometric assay is based on the quantification of hippuric acid, a product of HHL cleavage by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) solution
-
Hippuryl-His-Leu (HHL) substrate solution (5 mM in a suitable buffer)
-
1.0 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Borate buffer (e.g., 80 mmol/L, pH 8.2) or HEPES buffer
-
Spectrophotometer capable of measuring absorbance at 228 nm
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Reaction Initiation: In a test tube, combine 50 µL of the ACE solution with 200 µL of the HHL substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 15 to 60 minutes. The incubation time should be optimized to ensure the reaction rate is linear.
-
Reaction Termination: Stop the enzymatic reaction by adding 250 µL of 1.0 N HCl.
-
Extraction of Hippuric Acid: Add 2.0 mL of ethyl acetate to the tube to extract the hippuric acid formed.
-
Phase Separation: Vortex the mixture vigorously and then centrifuge at a low speed (e.g., 3600 x g) for 2 minutes to separate the aqueous and organic layers.
-
Sample Preparation for Measurement: Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean microcentrifuge tube.
-
Solvent Evaporation: Evaporate the ethyl acetate by heating the tube at 100°C for 15 minutes in a dry bath or water bath.
-
Reconstitution: Reconstitute the dried hippuric acid residue in a suitable buffer or solvent compatible with your spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the reconstituted sample at 228 nm using a spectrophotometer. The absorbance is directly proportional to the amount of hippuric acid produced.
-
Calculation of ACE Activity: Calculate the ACE activity based on a standard curve of known hippuric acid concentrations.
Visualizing the Workflow
To better understand the experimental process and the underlying enzymatic reaction, the following diagrams have been generated using the DOT language.
Caption: Enzymatic cleavage of Hippuryl-His-Leu by ACE.
Caption: Workflow for ACE kinetic analysis using the Cushman and Cheung method.
References
Comparative study of ACE activity in different tissue types.
A Comparative Analysis of Angiotensin-Converting Enzyme (ACE) Activity Across Diverse Tissue Types
Angiotensin-converting enzyme (ACE) is a critical component of the renin-angiotensin system (RAS), playing a pivotal role in blood pressure regulation and cardiovascular homeostasis. While its activity in the plasma is well-recognized, the tissue-specific activity of ACE is of growing interest to researchers and drug development professionals for its implications in local physiological and pathological processes. This guide provides a comparative overview of ACE activity in various tissues, supported by experimental data and detailed methodologies.
Quantitative Comparison of ACE Activity
The activity of ACE varies significantly among different tissues, reflecting the localized functions of the renin-angiotensin system. The following table summarizes findings from studies that have quantified ACE activity in various tissues, providing a basis for objective comparison.
| Tissue | Species | ACE Activity (nmol His-Leu/min/mg protein) | Reference |
| Lung | Rat | 1.5 ± 0.2 | [1] |
| Kidney | Rat | 0.8 ± 0.1 | [1] |
| Heart | Rat | 0.2 ± 0.05 | [1] |
| Lung | Human | ~1200 mU/g tissue | [2] |
| Heart | Human | ~250 mU/g tissue | [2] |
| Lymph Node | Human | ~200 mU/g tissue | [2] |
| Plasma | Human | ~150 mU/mL | [2] |
Note: Units and experimental conditions may vary between studies, affecting direct comparability. The data presented provides a relative sense of ACE activity across tissues.
Studies have consistently shown that the lungs exhibit the highest ACE activity compared to other tissues.[3] For instance, in rats, the lung has been observed to have significantly higher ACE activity than the heart and kidneys.[1] Similarly, in humans, the lung demonstrates substantially greater ACE activity per gram of tissue compared to the heart and lymph nodes. Within the heart itself, ACE concentration is highest in the cardiac valves, followed by the atria and then the ventricles.[4]
The Renin-Angiotensin Signaling Pathway
ACE is a central enzyme in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[5][6] The classical pathway, depicted below, illustrates the pivotal role of ACE in converting angiotensin I to the potent vasoconstrictor, angiotensin II.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. Standardization of a fluorimetric assay for the determination of tissue angiotensin-converting enzyme activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Measuring Angiotensin-Converting Enzyme (ACE) Activity: A Comparative Analysis
The measurement of angiotensin-converting enzyme (ACE) activity is crucial for research in hypertension, cardiovascular disease, and the development of novel therapeutic inhibitors.[1][2] ACE, a key enzyme in the renin-angiotensin system (RAS), catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[2][3] Consequently, accurate and reliable methods for quantifying its activity are essential for both basic research and clinical applications.
This guide provides a comparative overview of the primary alternative methods for measuring ACE activity, supported by experimental data. We will delve into spectrophotometric, fluorometric, and chromatographic techniques, offering detailed protocols and performance metrics to aid researchers in selecting the most suitable assay for their specific needs.
The Renin-Angiotensin System (RAS) Pathway
The following diagram illustrates the central role of ACE in the RAS signaling cascade, highlighting its function in blood pressure regulation.
References
- 1. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin-converting enzyme: clinical applications and laboratory investigations on serum and other biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro ACE Inhibition with In Vivo Antihypertensive Efficacy
A Comparative Guide for Researchers in Drug Development
The inhibition of Angiotensin-Converting Enzyme (ACE) is a cornerstone in the management of hypertension. For researchers and drug development professionals, establishing a clear correlation between in vitro inhibitory activity and in vivo antihypertensive effects is a critical step in the preclinical evaluation of new chemical entities. This guide provides a comparative analysis of four widely studied ACE inhibitors—Captopril, Enalapril, Lisinopril, and Ramipril—offering a summary of their in vitro potency and in vivo efficacy, detailed experimental protocols, and visualizations to elucidate key pathways and workflows.
Unveiling the Potency: In Vitro vs. In Vivo Performance
The true measure of an ACE inhibitor's potential lies in its ability to translate its biochemical potency, determined in a controlled laboratory setting, into a tangible therapeutic effect within a living organism. This transition is influenced by a multitude of factors including absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Below is a comparative summary of the in vitro ACE inhibition and the corresponding in vivo antihypertensive response of four standard ACE inhibitors. The in vitro data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity. The in vivo data showcases the maximal reduction in systolic blood pressure (ΔSBPmax) observed in spontaneously hypertensive rats (SHRs), a widely accepted animal model for human essential hypertension.
| ACE Inhibitor | In Vitro IC50 (nM) | In Vivo Oral Dose (mg/kg) | In Vivo Maximal SBP Reduction (ΔSBPmax, mmHg) in SHRs |
| Captopril | 2.3 | 30 | ~35[1] |
| Enalaprilat (active form of Enalapril) | 1.2 | 10 (Enalapril) | ~50[2] |
| Lisinopril | 1.2 | 10 | Normalized SBP (Initial SBP ~206 mmHg, reduced to ~115 mmHg)[3][4] |
| Ramiprilat (active form of Ramipril) | 1.8 | 1 | Normalized SBP[5] |
Note: The in vivo data is compiled from various studies and represents approximate values to illustrate the correlation. Direct comparison can be challenging due to variations in experimental conditions across studies.
Deciphering the Mechanisms: Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed and standardized experimental protocols are paramount. The following sections outline the methodologies for assessing in vitro ACE inhibition and in vivo antihypertensive activity.
In Vitro ACE Inhibition Assay
This protocol describes a common method for determining the IC50 value of a test compound using the substrate Hippuryl-His-Leu (HHL) and rabbit lung ACE.
Materials:
-
Rabbit Lung ACE (Angiotensin-Converting Enzyme)
-
Hippuryl-His-Leu (HHL) as substrate
-
Assay Buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl
-
Test compounds (ACE inhibitors)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a solution of rabbit lung ACE in the assay buffer.
-
Prepare various concentrations of the test compound in the assay buffer.
-
In a microplate, add the ACE solution to each well.
-
Add the test compound solutions to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M HCl.
-
The amount of hippuric acid produced is quantified by adding TNBS and measuring the absorbance at a specific wavelength.
-
The percent inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the procedure for evaluating the blood pressure-lowering effects of an ACE inhibitor in a widely used animal model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks old.
Procedure:
-
Acclimatization: House the SHRs in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. Provide standard rat chow and water ad libitum.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) of conscious, restrained rats using a non-invasive tail-cuff method. This should be done for several days to obtain a stable baseline.
-
Drug Administration: Administer the test compound orally via gavage at the desired dose. A vehicle control group should be included.
-
Blood Pressure Monitoring: Measure the SBP at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and the duration of action.
-
Data Analysis: Calculate the change in SBP from the baseline for each animal at each time point. The maximal SBP reduction (ΔSBPmax) is the largest decrease in SBP observed.
-
Statistical Analysis: Compare the blood pressure changes in the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizing the Science
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using the Graphviz DOT language to depict the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the workflow for correlating in vitro and in vivo ACE inhibition data.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Caption: Workflow for correlating in vitro ACE inhibition with in vivo antihypertensive efficacy.
References
The Justification for Utilizing Hippuryl-His-Leu-OH Over Endogenous Substrates in ACE Activity Assays
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of cardiovascular research and antihypertensive drug development, the accurate measurement of Angiotensin-Converting Enzyme (ACE) activity is paramount. ACE, a central component of the Renin-Angiotensin System (RAS), plays a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. The choice of substrate in ACE activity assays is a crucial determinant of assay simplicity, reproducibility, and throughput. This guide provides a comprehensive comparison between the synthetic substrate Hippuryl-His-Leu-OH (HHL) and endogenous substrates, primarily Angiotensin I, justifying the widespread use of HHL in research and screening applications.
Executive Summary: Key Differences at a Glance
The preference for the synthetic tripeptide this compound over the natural substrate Angiotensin I in many experimental settings is not arbitrary. It is rooted in practical advantages related to assay methodology, product detection, and overall efficiency. While Angiotensin I offers physiological relevance, HHL provides a more streamlined and less cumbersome approach, which is often critical in high-throughput screening and routine enzyme characterization.
Comparative Analysis: HHL vs. Endogenous Substrates
The primary justification for using HHL stems from the straightforward nature of its cleavage and the ease of detection of its product, hippuric acid (HA). In contrast, assays employing the endogenous substrate Angiotensin I are often more complex and less suited for rapid screening.
| Feature | This compound (HHL) | Angiotensin I (Endogenous Substrate) |
| Principle of Detection | Spectrophotometric or fluorometric quantification of hippuric acid (HA) or His-Leu.[1][2] | Quantification of Angiotensin II, often requiring HPLC, RIA, or mass spectrometry. |
| Assay Complexity | Low to moderate; amenable to high-throughput screening in microplate format.[3] | High; often requires complex sample preparation and sophisticated analytical equipment. |
| Reproducibility | Generally high due to a well-defined, stable substrate and simple detection.[3] | Can be lower due to the complexity of the assay and potential for sample matrix interference. |
| Cost-Effectiveness | Generally more cost-effective for routine assays due to lower substrate cost and simpler detection methods.[2] | Higher cost associated with the substrate and the required analytical instrumentation. |
| Physiological Relevance | Lower; it is an artificial substrate.[4] | High; it is the natural substrate of ACE in the Renin-Angiotensin System.[1][5] |
Quantitative Kinetic Parameters
The Michaelis-Menten constant (Kₘ) reflects the affinity of the enzyme for its substrate. While a direct comparison under identical conditions is scarce in the literature, reported values indicate that ACE has a different affinity for HHL compared to its natural substrate, Angiotensin I.
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ | Catalytic Efficiency (kₖₐₜ/Kₘ) (M⁻¹s⁻¹) |
| Hippuryl-His-Leu | Porcine Lung ACE | 0.0308 | 1.3 µmol/min | Not Reported |
| Hippuryl-His-Leu | Canine Cardiac Tissue | 1.34 | 36.8 x 10⁻¹⁰ M/min | Not Reported |
| Angiotensin I | Human ACE (C-domain) | 0.019 | Not Reported | 1.1 x 10⁷ |
| Angiotensin I | Human ACE (N-domain) | 0.018 | Not Reported | 5.9 x 10⁶ |
Note: The data is compiled from different studies and experimental conditions may vary.
Signaling Pathway and Experimental Workflow
To contextualize the role of ACE and its substrates, it is essential to visualize both the physiological pathway in which it operates and the experimental workflow for its measurement.
The Renin-Angiotensin System (RAS)
The diagram below illustrates the central role of ACE in the RAS pathway, converting the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II.
Caption: The Renin-Angiotensin System (RAS) cascade.
Experimental Workflow for ACE Inhibition Assay using HHL
The following diagram outlines a typical workflow for determining ACE inhibitory activity using HHL as the substrate, a common application in drug screening.
Caption: Workflow for an ACE inhibition assay using HHL.
Detailed Experimental Protocols
Protocol 1: ACE Inhibition Assay using this compound (HHL)
This protocol is adapted from the widely used method of Cushman and Cheung, which measures the production of hippuric acid via UV spectrophotometry.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
This compound (HHL)
-
Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Test compound (potential inhibitor)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.
-
Dissolve ACE in the same buffer to achieve an activity level that yields a linear reaction rate for at least 30 minutes.
-
Dissolve the test compound in an appropriate solvent and then dilute in the buffer.
-
-
Assay:
-
To a test tube, add 50 µL of the test compound solution (or buffer for control).
-
Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 150 µL of the 5 mM HHL solution.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Terminate the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Measurement:
-
Add 1.5 mL of ethyl acetate to the reaction tube.
-
Vortex vigorously for 15-30 seconds to extract the hippuric acid (HA) into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried HA residue in 1.0 mL of deionized water or buffer.
-
Measure the absorbance of the solution at 228 nm using a UV spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (no inhibitor) and A_sample is the absorbance in the presence of the test compound.
-
Protocol 2: ACE Activity Assay using Angiotensin I (HPLC-based)
This protocol requires High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, Angiotensin II.
Materials:
-
Angiotensin-Converting Enzyme
-
Angiotensin I
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 10 µM ZnCl₂)
-
Reaction termination solution (e.g., 0.1% Trifluoroacetic acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase solvents (e.g., Acetonitrile and water with 0.1% TFA)
-
Angiotensin II standard for calibration
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Angiotensin I and Angiotensin II in deionized water.
-
Dilute ACE in the assay buffer to the desired concentration.
-
-
Assay:
-
In a microcentrifuge tube, combine the ACE solution with the assay buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding Angiotensin I to a final concentration within the linear range of the enzyme.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of the termination solution (0.1% TFA).
-
-
HPLC Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the C18 HPLC column.
-
Elute Angiotensin I and Angiotensin II using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at a wavelength of 214 nm or 220 nm.
-
Identify and quantify the Angiotensin II peak by comparing its retention time and peak area to the Angiotensin II standard curve.
-
-
Calculation:
-
Calculate the amount of Angiotensin II produced per unit time to determine the ACE activity.
-
Conclusion: A Justified Choice for Efficiency and Throughput
The decision to use the synthetic substrate this compound in ACE assays is well-founded, particularly in the context of drug discovery and high-throughput screening. Its primary advantages lie in the simplicity and reproducibility of the assay protocols. The straightforward detection of hippuric acid via spectrophotometry or fluorometry avoids the need for more complex and costly analytical techniques like HPLC or mass spectrometry, which are often required when using endogenous substrates like Angiotensin I.[1]
While Angiotensin I provides greater physiological relevance, the operational simplicity and cost-effectiveness of HHL-based assays make it the superior choice for initial screening of large compound libraries and for routine characterization of enzyme kinetics. For confirmatory studies or detailed mechanistic investigations where physiological context is paramount, subsequent validation with Angiotensin I may be warranted. Ultimately, the choice of substrate should be guided by the specific research question, available resources, and the required throughput of the experimental workflow.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Hippuryl-histidyl-leucine (EVT-290563) | 31373-65-6 [evitachem.com]
- 5. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Hippuryl-His-Leu-OH for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Hippuryl-His-Leu-OH must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this peptide.
Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Description |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Handle with chemical-impermeable gloves (e.g., nitrile) and wear a lab coat. |
| Respiratory Protection | In case of dust formation or if exposure limits are exceeded, use a full-face respirator. |
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Handling should occur in a well-ventilated area.[1]
Step-by-Step Disposal Procedure
This compound should be treated as chemical waste and never be disposed of down the drain or in regular solid waste.[2] Its potential biological activity and unknown long-term environmental effects necessitate careful disposal.[2]
-
Waste Collection and Segregation :
-
Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealed container.[2] If a spill occurs, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.[3]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container designated for chemical waste. Do not mix with other incompatible waste streams.[2]
-
-
Labeling and Storage :
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard information.
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials, until collection.[2]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to arrange for the pickup and disposal of the waste.[2]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Call a doctor if you feel unwell.[1] |
Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Hippuryl-His-Leu-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hippuryl-His-Leu-OH. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to proper PPE protocols is critical to avoid inhalation, skin, or eye contact.[1][2][3]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[2] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[2] |
| Handling Solutions | Disposable nitrile gloves, lab coat, and safety glasses.[2] |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator.[2][4] |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry place, with a recommended temperature of -20°C.[4]
2. Weighing and Reconstitution:
-
Handle the powdered form in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[1]
-
Use anti-static weighing techniques to prevent powder dispersion.[1]
-
When reconstituting, add the solvent slowly to the vial containing the lyophilized peptide. This compound has low solubility in water but can be dissolved in organic solvents like DMSO and methanol, or in acidic solutions like 1 M HCl.[5]
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure that all equipment used for handling the compound is properly cleaned and decontaminated after use.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
Spill Response:
-
Small Spills: For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] For liquid spills, absorb with an inert material and place in a suitable container for disposal.[2] Clean the spill area with a damp cloth.
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including a respirator.[2][4] Contain the spill and follow the cleanup procedures for small spills. Ensure the area is well-ventilated during and after cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a designated, clearly labeled hazardous waste container.[6] |
| Aqueous Waste | Collect as chemical waste. Do not dispose of down the drain.[6][7] |
| Contaminated Materials (e.g., pipette tips, gloves, vials) | Dispose of in a designated waste container for contaminated items.[2][6] |
General Disposal Guidelines:
-
Never dispose of peptides down drains or in regular trash.[1]
-
All waste should be collected in appropriately labeled containers.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.[4]
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
